Technical Monograph: Thermodynamic Properties and Stability Profile of 2-(Pentan-2-yloxy)aniline
Executive Summary 2-(Pentan-2-yloxy)aniline (CAS: Not widely listed; analogue to CAS 90-04-0 o-Anisidine) represents a specialized class of ortho-alkoxyanilines utilized primarily as a lipophilic intermediate in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Pentan-2-yloxy)aniline (CAS: Not widely listed; analogue to CAS 90-04-0 o-Anisidine) represents a specialized class of ortho-alkoxyanilines utilized primarily as a lipophilic intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors targeting the ATP-binding pocket. Its structural uniqueness lies in the branched sec-pentyl ether chain at the ortho position, which imparts distinct steric bulk and lipophilicity compared to simpler analogues like o-anisidine or o-phenetidine.
This guide provides a definitive technical analysis of its thermodynamic behavior, stability limitations, and the necessary protocols for its integration into drug development workflows. The data presented synthesizes empirical trends from the ortho-alkoxyaniline class with predictive physicochemical modeling to establish a robust handling framework.
Chemical Identity & Structural Dynamics[1][2]
Structural Analysis
The molecule features an aniline core substituted at the ortho position with a sec-pentyl group (1-methylbutyl ether). This substitution pattern introduces two critical physicochemical phenomena:
Steric Hindrance: The branching at the alpha-carbon of the ether chain creates significant steric bulk around the amine group. This reduces the nucleophilicity of the nitrogen compared to p-alkoxyanilines, impacting reaction rates in acylation or alkylation steps.
Intramolecular Hydrogen Bonding: A defining feature of o-alkoxyanilines is the formation of a 5-membered intramolecular hydrogen bond between the amine proton (N-H) and the ether oxygen. This interaction stabilizes the neutral molecule, lowering the boiling point relative to isomers without this feature and reducing the basicity (pKa) of the amine.
Chirality
The sec-pentyl group contains a chiral center at the C2 position. Unless synthesized via asymmetric etherification (e.g., Mitsunobu reaction with chiral 2-pentanol), the commercial material exists as a racemic mixture (
).
Implication: In chiral drug synthesis, this racemic center may require resolution or the use of enantiopure starting materials to avoid diastereomeric salt formation in subsequent steps.
Figure 1: Structural dynamics highlighting the interplay between the ortho-alkoxy group and the aniline core.
Thermodynamic Profile
Due to the specialized nature of this intermediate, specific empirical constants are often proprietary. The following values are derived from high-fidelity Group Contribution Methods (GCM) and comparative analysis with o-anisidine and o-propoxyaniline.
Extrapolated from o-anisidine (225°C) + ~10-15°C per CH₂ equivalent in aromatics.
LogP (Octanol/Water)
3.2 – 3.5
High lipophilicity due to C5 alkyl chain. (Class 2/4 intermediate).
pKa (Conjugate Acid)
4.2 – 4.4
Lower than aniline (4.6) due to intramolecular H-bonding stabilizing the free base.
Density
0.98 – 1.02 g/cm³
Typical for alkoxyanilines; slightly less dense than anisidine due to alkyl bulk.
Flash Point
> 110°C
Closed cup estimation based on BP.
Solubility & Partitioning
Aqueous: Negligible (< 0.1 mg/mL). The hydrophobic pentyl chain dominates the solvation profile.
Organic: Miscible with Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.
Implication: Extraction protocols should utilize non-polar solvents (e.g., Heptane/EtOAc mixtures) rather than relying on pH-swing extraction alone, as the lipophilicity may cause emulsion formation.
Stability Profile & Degradation Pathways
The stability of 2-(Pentan-2-yloxy)aniline is governed by the electron-rich nature of the aniline ring and the relative stability of the ether linkage.
Oxidative Instability (Critical)
Like all electron-rich anilines, this compound is highly susceptible to oxidation by atmospheric oxygen. The ortho-alkoxy group increases electron density on the ring, accelerating this process compared to unsubstituted aniline.
Mechanism: Radical formation at the nitrogen atom
coupling to form azo-dimers or oxidation to quinone imines.
Visual Indicator: Material turns from colorless/pale yellow to dark brown/black upon exposure to air.
Thermal Stability
TGA Profile: Generally stable up to 150°C under inert atmosphere.
Decomposition: Onset > 200°C. Primary pathway is likely alkyl chain fragmentation or homolytic cleavage of the C-N bond.
Hydrolytic Stability
Ether Linkage: The alkyl-aryl ether bond is robust against basic hydrolysis.
Acid Sensitivity: Stable to dilute acids (HCl, H₂SO₄) at room temperature. However, refluxing in strong hydrohalic acids (HI, HBr) will cleave the ether to yield 2-aminophenol and the corresponding pentyl halide (classic ether cleavage).
Figure 2: Primary degradation pathways. Oxidative degradation is the most immediate concern during handling.
Experimental Protocols
Analytical Method: Reverse-Phase HPLC
To quantify purity and monitor oxidative degradation, the following method is recommended.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses amine ionization silanol interactions).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (amide band) and 254 nm (aromatic).
Retention Time: Expect elution significantly later than aniline due to the lipophilic C5 chain (approx. 8-10 min depending on dead volume).
Handling & Storage (Self-Validating Protocol)
To ensure integrity, follow the "Argon-Amber-Cold" protocol:
Inert Atmosphere: Always store under Argon or Nitrogen. Sparge solvents before use to remove dissolved oxygen.
Light Protection: Use amber glassware or wrap vessels in aluminum foil to prevent photo-oxidation.
Temperature: Store at +2°C to +8°C. For long-term storage (> 6 months), -20°C is recommended to arrest slow oxidative processes.
References
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (Foundational text for electronic effects of alkoxy substituents).
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
NIST Chemistry WebBook. Thermochemical Data for Anisidine Isomers. (Used as comparative baseline for thermodynamic estimation). Link
PubChem. Compound Summary for 2-Pentyloxyaniline (Analogue). National Library of Medicine. Link
(Note: Specific thermodynamic data for 2-(Pentan-2-yloxy)aniline is derived from structure-property relationships (SPR) based on the authoritative sources listed above.)
This guide provides a comprehensive solubility analysis of 2-(Pentan-2-yloxy)aniline , a critical intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2][3] As a Senior Application Scientist, I have structured this document to address the practical challenges of handling this lipophilic amine.
Core Solubility Insight:
2-(Pentan-2-yloxy)aniline exhibits a "Janus-faced" solubility profile .[1][2][3] It is highly lipophilic and miscible with most organic solvents due to the pentyl ether chain and aromatic ring.[2][3] Conversely, it is practically insoluble in neutral water.[2][3] However, its primary amine functionality allows for pH-switchable solubility , rendering it fully soluble in aqueous acidic media as an anilinium salt—a property essential for purification and extraction workflows.[2][3]
To predict and manipulate the solubility of this molecule, one must understand the competition between its hydrophobic and hydrophilic domains.[3]
Structural Analysis[1][2][3][5]
Lipophilic Domain: The ortho-substituted pentan-2-yloxy group is a branched C5 alkyl chain.[2][3] This bulky group disrupts crystal packing (lowering melting point, likely resulting in an oil at room temperature) and significantly increases the partition coefficient (LogP).[2][3]
Hydrophilic/Ionizable Domain: The primary amine (-NH₂) is the sole polar handle.[2][3]
Intramolecular Hydrogen Bonding: A critical feature of ortho-alkoxy anilines is the formation of an intramolecular hydrogen bond between the amine proton and the ether oxygen.[2][3] This "locks" the polar groups, effectively masking them from the solvent, which further reduces water solubility and enhances solubility in non-polar media like toluene or hexanes.[3]
Predicted Properties Table
Values derived from Structure-Activity Relationship (SAR) analysis of homologous series (e.g., 2-isopropoxyaniline).
Property
Value (Est.)
Implication for Solubility
Physical State
Oily Liquid / Low MP Solid
High miscibility with organic solvents; slow dissolution kinetics in water.[1][2][3]
LogP (Octanol/Water)
3.2 – 3.8
Highly lipophilic; partitions >99.9% into organic phase in biphasic systems.[2][3]
pKa (Conjugate Acid)
~4.0 – 4.5
Weak base.[2][3] Requires pH < 2.5 for complete protonation and aqueous solubility.[2][3]
Solubility in Organic Solvents[1][2][3][6][7][8][9]
The rule of similia similibus solvuntur ("like dissolves like") strictly governs the behavior of 2-(Pentan-2-yloxy)aniline.[1][2][3]
Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Explanation
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>500 mg/mL)
Dipole-dipole interactions and high lipophilicity match.[1][2][3] Ideal for extraction.[2][3]
Polar Protic
Methanol, Ethanol, Isopropanol
High (>200 mg/mL)
The amine group can H-bond with the solvent.[2][3][4] Useful for crystallization or reactions.[2][3]
Polar Aprotic
DMSO, DMF, Acetonitrile
High (>200 mg/mL)
Solvates the aromatic ring and amine well.[2][3] Common for nucleophilic substitution reactions.[2][3]
Ethers
THF, Diethyl Ether, MTBE
High (>200 mg/mL)
Excellent compatibility.[2][3] MTBE is preferred for process scale-up due to safety profiles.[1][2][3]
Hydrocarbons
Toluene, Hexanes, Heptane
Moderate to High
Soluble due to the pentyl chain.[2][3] Solubility may decrease in cold hexanes (potential for recrystallization).[2][3]
Practical Tip:
"The Toluene Effect" : For process chemistry, toluene is often the solvent of choice.[2][3] It solubilizes the neutral aniline perfectly but allows for easy washing with water to remove inorganic salts, as the aniline will not partition into the aqueous layer.[3]
Aqueous Solubility & pH Dependence (The "Switch")[2][3]
Understanding the acid-base behavior is the single most important factor for purification.[2][3]
The Mechanism
2-(Pentan-2-yloxy)aniline is a weak base .[1][2][3]
pH > 6 (Neutral/Basic): The molecule exists in its neutral, uncharged form.[2][3] It is hydrophobic and separates as an oil.[2][3]
pH < 2 (Acidic): The amine accepts a proton to form the anilinium cation ([R-NH₃]⁺).[2][3] This ionic species is highly water-soluble.[1][2][3]
Visualization: Acid-Base Extraction Workflow
This diagram illustrates how to leverage solubility for purification (e.g., removing non-basic impurities).
Caption: Purification logic utilizing the pH-dependent solubility switch of 2-(Pentan-2-yloxy)aniline.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this standard operating procedure (SOP) to determine precise solubility limits in a specific solvent.[2][3]
Preparation : Weigh 500 mg of 2-(Pentan-2-yloxy)aniline into a 4 mL glass vial.
Solvent Addition : Add the target solvent (e.g., Methanol) in 100 µL increments at 25°C.[2][3]
Equilibration : Vortex for 30 seconds after each addition.
Observation :
Soluble : Solution becomes clear/transparent.
Insoluble : Phase separation (oil droplets) or solid suspension persists.[2][3]
Concentration : Prepare samples at 0.5 – 1.0 mg/mL.
Filtration : Always filter through a 0.22 µm PTFE filter (hydrophobic compatible) before injection.[2][3]
Applications in Drug Development[2][6][10]
In medicinal chemistry, the 2-(alkoxy)aniline motif is a privileged scaffold.[2][3]
Kinase Inhibitors : The ortho-alkoxy group often occupies a hydrophobic pocket in the ATP-binding site of kinases (e.g., similar to the binding mode of Gefitinib intermediates).[2][3]
Bioavailability : The pentan-2-yl chain adds significant lipophilicity, potentially increasing membrane permeability (Caco-2 flux) but reducing solubility in gastric fluids.[2][3] Formulation strategies (e.g., mesylate or hydrochloride salts) are often required to improve oral bioavailability.[2][3]
References
PubChem. (n.d.).[2][3] 2-Isopropoxyaniline (Analogous Structure Data). National Library of Medicine.[2][3] Retrieved March 3, 2026, from [Link][2][3]
National Center for Biotechnology Information. (n.d.).[2][3] Compound Summary: 4-Butoxyaniline (Homologous Series).[1][2][3] PubChem.[2][3] Retrieved March 3, 2026, from [Link][2][3]
Mechanistic Toxicology and Safety Profiling of 2-(Pentan-2-yloxy)aniline in Drug Development
Executive Summary Aniline derivatives, particularly ortho-alkoxyanilines, represent a critical class of structural alerts in medicinal chemistry and industrial synthesis[1]. 2-(Pentan-2-yloxy)aniline features an aniline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aniline derivatives, particularly ortho-alkoxyanilines, represent a critical class of structural alerts in medicinal chemistry and industrial synthesis[1]. 2-(Pentan-2-yloxy)aniline features an aniline core substituted at the ortho position with a branched pentan-2-yloxy chain. While this ether linkage provides valuable lipophilicity and steric bulk for target binding in drug discovery, it fundamentally alters the molecule's metabolic fate and toxicological profile[2]. This technical guide delineates the Safety Data Sheet (SDS) parameters, elucidates the causality behind its hematotoxic and genotoxic liabilities, and provides self-validating experimental workflows for comprehensive toxicity analysis.
Part 1: Chemical Identity and Structural Causality
The toxicity of 2-(Pentan-2-yloxy)aniline is not inherent to the parent molecule but is a direct consequence of its metabolic activation. In the liver, cytochrome P450 (CYP450) enzymes—specifically CYP1A2 and CYP2E1—oxidize the primary aromatic amine to a highly reactive N-hydroxylamine intermediate[3].
The presence of the bulky, branched ortho-pentan-2-yloxy group increases the compound's partition coefficient (LogP) compared to simpler analogs like o-anisidine. This increased lipophilicity enhances membrane permeability and hepatic extraction but also sterically hinders Phase II conjugation pathways (such as N-acetylation)[2]. Consequently, a higher fraction of the parent compound is shunted toward CYP-mediated bioactivation, increasing the yield of toxic reactive metabolites (RMs).
Part 2: Comprehensive Safety Data Sheet (SDS) Framework
Based on the established toxicology of homologous ortho-alkoxyanilines, 2-(Pentan-2-yloxy)aniline requires stringent handling protocols[4]. The primary acute hazard is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, severely impairing oxygen transport[5]. Chronic exposure is associated with hemolytic anemia, Heinz body formation, and potential genotoxic carcinogenicity[6].
Table 1: GHS Hazard Classification and Precautionary Measures
Hazard Class
GHS Category
Hazard Statement
Precautionary Protocol
Acute Toxicity (Oral)
Category 3
H301: Toxic if swallowed
Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Acute Toxicity (Dermal)
Category 3
H311: Toxic in contact with skin
Wear impervious PPE (e.g., heavy-duty nitrile gloves, face shield). May be absorbed through the skin[5].
Specific Target Organ Toxicity
Category 1
H372: Causes damage to organs (Blood)
Monitor blood methemoglobin levels post-exposure. Normal levels should remain <1.5%[6].
Carcinogenicity
Category 2B
H351: Suspected of causing cancer
Handle as a potential carcinogen with extreme caution. Restrict use to certified fume hoods[4].
Part 3: Mechanistic Toxicology (Hematotoxicity & Genotoxicity)
To design effective safety protocols, researchers must understand the causality of the compound's adverse effects:
Methemoglobinemia & Erythrocyte Damage: The N-hydroxylamine metabolite enters erythrocytes and undergoes co-oxidation with oxyhemoglobin. This generates methemoglobin and a reactive nitroso intermediate[3]. This process creates a futile redox cycle that rapidly depletes erythrocyte antioxidant defenses (like glutathione), leading to cellular hypoxia and cyanosis[5].
Genotoxicity & DNA Adduct Formation: The N-hydroxylamine can spontaneously decompose into highly electrophilic nitrenium or carbenium ions. These species covalently bind to DNA, specifically forming deoxyguanosine (dG) adducts, which are the primary drivers of mutagenesis and bladder carcinogenicity observed in alkoxyaniline models[3].
CYP450-mediated bioactivation of 2-(Pentan-2-yloxy)aniline leading to hematotoxicity and DNA adducts.
Part 4: Experimental Workflows for Toxicity Analysis
To empirically validate the toxicokinetic profile of 2-(Pentan-2-yloxy)aniline, researchers must employ self-validating in vitro systems. The following protocols integrate internal controls to ensure data integrity.
Protocol A: In Vitro CYP450 Bioactivation and Methemoglobin Formation
Causality: This assay couples hepatic Phase I metabolism with erythrocyte exposure to quantify the rate of bioactivation and subsequent hematotoxicity[2].
Preparation: Prepare a 1 µM solution of 2-(Pentan-2-yloxy)aniline in DMSO. Ensure the final DMSO concentration in the assay is <0.1% to prevent solvent-induced CYP inhibition.
Incubation: Combine the compound with pooled Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C.
Erythrocyte Co-incubation: At 15-minute intervals, transfer 50 µL aliquots into a suspension of washed human erythrocytes (10% hematocrit).
Termination & Readout: Terminate the reaction after 30 minutes with ice-cold acetonitrile. Centrifuge to precipitate proteins. Measure the supernatant absorbance at 630 nm to quantify methemoglobin formation against a positive control (e.g., 4-ethoxyaniline)[2].
Protocol B: Modified Ames Test (S. typhimurium) with S9 Activation
Causality: Because the parent compound is not directly mutagenic, exogenous metabolic activation via rat liver S9 fraction is required to generate the DNA-reactive nitrenium ions[3].
Culture Preparation: Grow S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight to a density of 1-2 × 10^9 CFU/mL.
S9 Mix Formulation: Prepare a 10% S9 mix utilizing Aroclor 1254-induced rat liver extract supplemented with NADP+ and isocitrate.
Exposure: In a top agar tube, combine 100 µL of bacterial culture, 500 µL of S9 mix, and 2-(Pentan-2-yloxy)aniline (doses ranging from 10 to 1000 µ g/plate ).
Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.
Validation & Scoring: Count revertant colonies. The assay is self-validating only if the positive control (e.g., 2-aminoanthracene) induces a >3-fold increase in revertants, confirming S9 enzymatic activity.
In vitro workflow for assessing CYP450 clearance and methemoglobin formation.
Part 5: Data Interpretation & Quantitative Metrics
Evaluating the safety of 2-(Pentan-2-yloxy)aniline requires benchmarking experimental outputs against established toxicokinetic thresholds.
Table 2: Anticipated Toxicokinetic Parameters and Thresholds
Parameter
Anticipated Range / Metric
Mechanistic Significance
In vitro Half-life (t1/2)
15 - 30 minutes (in HLM)
Indicates rapid CYP450-mediated clearance and high RM generation[2].
Intrinsic Clearance (CLint)
> 50 µL/min/mg protein
Suggests a high hepatic extraction liability, requiring dose adjustments.
MetHb Formation Threshold
> 1.5% of total hemoglobin
Clinical threshold for occupational hematotoxicity[6].
Ames Test Revertants
> 3-fold over vehicle (with S9)
Confirms bioactivation to DNA-reactive species (nitrenium ions)[3].
References
o-Anisidine - NJ.gov
New Jersey Department of Health.
URL:[Link]
Material Safety Data Sheet - o-Anisidine, 99+% - Cole-Parmer
Cole-Parmer.
URL:[Link]
Genotoxic mechanisms for the carcinogenicity of the environmental pollutants and carcinogens o-anisidine and 2-nitroanisole follow from adducts generated by their metabolite N-(2-methoxyphenyl)-hydroxylamine with deoxyguanosine in DNA - PMC
National Institutes of Health (NIH).
URL:[Link]
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity - ACS Publications
Chemical Research in Toxicology (ACS).
URL:[Link]
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug - University of Washington School of Pharmacy
University of Washington.
URL:[Link]
Technical Guide: Physicochemical Profiling of 2-(Pentan-2-yloxy)aniline
Executive Summary This guide provides a comprehensive technical analysis of 2-(Pentan-2-yloxy)aniline , a lipophilic aniline derivative utilized in medicinal chemistry scaffolds and polymer science. The core focus is on...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comprehensive technical analysis of 2-(Pentan-2-yloxy)aniline , a lipophilic aniline derivative utilized in medicinal chemistry scaffolds and polymer science. The core focus is on its acid dissociation constant (pKa) —a critical parameter governing its solubility, membrane permeability, and salt formation.
Given the structural complexity introduced by the branched pentan-2-yl ether chain at the ortho position, this compound exhibits unique electronic and steric behaviors distinct from simpler analogs like o-anisidine. This guide details the theoretical basis for its basicity, provides a robust experimental protocol for pKa determination using the Yasuda-Shedlovsky extrapolation method , and analyzes the implications for drug development.
Part 1: Structural Analysis & Theoretical Framework
The Ortho-Effect and Basicity
The basicity of anilines is determined by the availability of the nitrogen lone pair to accept a proton. 2-(Pentan-2-yloxy)aniline presents a classic case of the Ortho-Effect , where the substituent at the 2-position influences basicity through three competing mechanisms:
Inductive Effect (-I): The oxygen atom of the ether group is highly electronegative, withdrawing electron density from the benzene ring and the adjacent nitrogen. This destabilizes the conjugate acid (anilinium ion), thereby lowering the pKa .
Resonance Effect (+R): The oxygen lone pair donates electron density into the ring. In para-isomers, this significantly increases basicity. However, in ortho-isomers, this effect is often muted or overpowered by the inductive effect and steric factors.
Steric & Solvation Effects: The bulky pentan-2-yl group (a secondary alkyl chain) creates significant steric hindrance.
Inhibition of Solvation: The large lipophilic tail hinders water molecules from effectively stabilizing the positive charge on the protonated nitrogen (anilinium cation). This destabilization favors the neutral form, lowering the pKa .
Conformational Locking: The branched chain may force the ether oxygen to twist out of planarity, reducing its resonance contribution (+R), further lowering basicity compared to linear analogs like o-phenetidine.
Predicted pKa Value
While the pKa of unsubstituted aniline is 4.63 , and o-anisidine (meth group) is 4.52 , the increased bulk of the pentan-2-yl group suggests a further reduction in basicity due to solvation penalties.
Estimated pKa Range:4.2 – 4.5
Classification: Weak Base / Lipophilic Base.
Mechanistic Visualization
The following diagram illustrates the competing forces defining the basicity of this molecule.
Figure 1: Mechanistic factors influencing the pKa of 2-(Pentan-2-yloxy)aniline. The steric and inductive effects generally outweigh resonance donation in ortho-substituted ethers.
Part 2: Experimental Protocol for pKa Determination
Since 2-(Pentan-2-yloxy)aniline is highly lipophilic (Predicted LogP ~3.6), standard aqueous potentiometric titration is impossible due to precipitation. The Yasuda-Shedlovsky extrapolation method is the industry gold standard for such compounds.
Principle
The "apparent" pKa (
) is measured in mixtures of water and a co-solvent (Methanol or Dioxane) at various ratios. These values are then extrapolated to 0% co-solvent (pure water) using the linear relationship between and the reciprocal of the dielectric constant ().[1]
Reagents & Equipment
Analyte: >98% pure 2-(Pentan-2-yloxy)aniline (approx 10 mg).
Co-Solvent: HPLC-grade Methanol (MeOH).
Titrant: 0.5 M HCl (standardized).
Ionic Strength Adjuster (ISA): 0.15 M KCl solution.[2]
Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with a D-Pas glass electrode.
Step-by-Step Workflow
Step 1: Sample Preparation
Dissolve 3–5 mg of the compound in a minimal amount of MeOH. Ensure complete dissolution before adding water/ISA.
Step 2: The Three-Ratio Titration
Perform three separate titrations at different MeOH:Water ratios to establish the trend. Recommended ratios (w/w):
Run 1: 30% MeOH / 70% Water
Run 2: 40% MeOH / 60% Water
Run 3: 50% MeOH / 50% Water
Note: Maintain a constant temperature of 25°C ± 0.5°C and an inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.
Step 3: Data Collection
Titrate from pH 2.0 to pH 10.0 (or vice versa). Record the pH at 0.1 pH unit increments. Identify the inflection point to determine the
for each solvent ratio.
Step 4: Yasuda-Shedlovsky Extrapolation
Plot the data using the equation:
(approx 0.0128 at 25°C) gives the theoretical aqueous pKa.
Workflow Diagram
Figure 2: Workflow for determining the aqueous pKa of lipophilic anilines using co-solvent extrapolation.
Part 3: Implications for Drug Development
Solubility Profiling
At physiological pH (7.4), 2-(Pentan-2-yloxy)aniline (pKa ~4.3) will exist almost exclusively (>99.9%) in its neutral, uncharged form .
Consequence: Extremely low aqueous solubility at pH 7.4.
Formulation Strategy: To achieve solubility for IV or liquid formulations, the pH must be adjusted to at least pH 2.3 (2 units below pKa) to ensure >99% ionization, or cyclodextrins/surfactants must be used.
Salt Selection
Due to the weak basicity, forming stable salts is challenging.
Weak Acids (e.g., Acetate): Will not form stable salts (proton transfer incomplete).
Strong Acids (e.g., HCl, Methanesulfonic acid): Required to ensure protonation. The Hydrochloride (HCl) or Mesylate salts are the most viable candidates for solid-state isolation.
Comparative Data Table
Property
Aniline
o-Anisidine
2-(Pentan-2-yloxy)aniline
Substituent
-H
-OCH₃
-OCH(CH₃)(CH₂)₂CH₃
pKa (Exp/Pred)
4.63
4.52
4.2 – 4.5 (Pred)
LogP
0.9
1.2
~3.6
Electronic Effect
N/A
+R / -I
+R / -I (Steric dampening)
Physiological State
Neutral
Neutral
Neutral (Highly Lipophilic)
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa methodology).
Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate the accuracy of predicted values." Current Drug Discovery Technologies, 5(3).
PubChem. "2-Pentylaniline Compound Summary."[4] National Library of Medicine. (Used for structural comparison and LogP data).
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis. (Validation of Yasuda-Shedlovsky method).
Unlocking the Pharmacological Potential of 2-(Pentan-2-yloxy)aniline Derivatives: A Technical Guide to Kinase Inhibition and CNS Penetration
Executive Summary In the landscape of privileged chemical scaffolds, ortho-alkoxyanilines (2-alkoxyanilines) occupy a critical niche in modern drug discovery. While simple methoxy or ethoxy substitutions are common, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of privileged chemical scaffolds, ortho-alkoxyanilines (2-alkoxyanilines) occupy a critical niche in modern drug discovery. While simple methoxy or ethoxy substitutions are common, the integration of a bulky, branched lipophilic chain—specifically the 2-(pentan-2-yloxy)aniline motif—offers profound advantages in modulating both target selectivity and pharmacokinetic profiles. This technical whitepaper explores the mechanistic rationale, physicochemical profiling, and synthetic methodologies required to leverage this specific derivative, with a primary focus on its application in central nervous system (CNS) targeted kinase inhibitors.
Mechanistic Rationale: The Ortho-Alkoxy Advantage
The design of highly selective, brain-penetrant kinase inhibitors frequently utilizes the 2-alkoxyaniline motif to achieve broad kinome selectivity . The aniline nitrogen serves as a critical hydrogen bond donor to the kinase hinge region, while the ortho-alkoxy oxygen acts as a conformational control element, inducing a specific twist that dictates how the molecule occupies the ATP-binding pocket.
Causality of the Pentan-2-yloxy Substitution
The specific choice of a branched pentan-2-yl group over a straight-chain or smaller alkoxy group is driven by two primary pharmacological imperatives:
Metabolic Stability via Steric Hindrance: Unbranched or small alkoxy groups on anilines are highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. For instance, the ortho-alkoxyaniline moiety in the oncology drug crizotinib undergoes oxidative metabolism to form an O-desalkyl hydroxyaniline metabolite. This metabolite is a known precursor to electrophilic quinone-imine species, which are reactive metabolites associated with idiosyncratic toxicities . By substituting a bulky, branched pentan-2-yl group, medicinal chemists sterically hinder the CYP450 active site's access to the ether oxygen, thereby attenuating the rate of O-dealkylation and mitigating reactive metabolite formation.
Enhanced Blood-Brain Barrier (BBB) Penetration: The highly lipophilic 5-carbon chain increases the overall partition coefficient (LogP) of the molecule while maintaining a low Topological Polar Surface Area (TPSA). This drives passive transcellular diffusion across the BBB, a critical requirement for neurodegenerative disease targets such as LRRK2 inhibitors for Parkinson's disease .
Caption: Mechanistic role of the 2-(pentan-2-yloxy)aniline scaffold in kinase binding and BBB penetration.
Physicochemical & Pharmacokinetic Profiling
To validate the utility of the 2-(pentan-2-yloxy)aniline building block, we must evaluate its baseline physicochemical properties. The table below summarizes the quantitative data that makes this scaffold highly desirable for CNS drug development.
Property
Calculated Value
Pharmacological Implication
Molecular Weight (MW)
179.26 g/mol
Highly ligand-efficient; leaves an ample MW budget (< 400 g/mol total) for further structural elaboration.
Excellent for CNS drugs; well below the strict < 90 Ų threshold required to avoid active efflux.
H-Bond Donors
1
Minimizes the desolvation penalty during lipid membrane crossing.
H-Bond Acceptors
1
Sufficient for target engagement (hinge binding) without compromising permeability.
Chemical Synthesis & Experimental Workflows
The synthesis of 2-alkoxyanilines relies on a robust, two-step sequence: a Williamson ether synthesis followed by a chemoselective reduction .
Caption: Two-step synthetic workflow for 2-(pentan-2-yloxy)aniline derivatives.
Protocol 1: Williamson Ether Synthesis of 1-Nitro-2-(pentan-2-yloxy)benzene
Objective: Alkylate 2-nitrophenol with 2-bromopentane to establish the sterically hindered ether linkage.
Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~7.1) but not strong enough to induce competing E2 elimination of the secondary alkyl halide (2-bromopentane). DMF is utilized as a polar aprotic solvent; it leaves the phenoxide anion unsolvated and highly nucleophilic, accelerating the Sₙ2 displacement.
Step-by-Step Methodology:
Charge an oven-dried round-bottom flask with 2-nitrophenol (1.0 eq) and anhydrous DMF (0.5 M).
Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation (validated by the solution turning deep yellow/orange).
Add 2-bromopentane (1.2 eq) dropwise via syringe.
Heat the reaction mixture to 80°C for 12 hours under an inert nitrogen atmosphere.
Self-Validation/Workup: Quench with distilled water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo. The mass of the crude intermediate should align with >85% theoretical yield before proceeding.
Protocol 2: Chemoselective Reduction to 2-(Pentan-2-yloxy)aniline
Objective: Reduce the nitro group to an amine without cleaving the newly formed ether linkage.
Causality of Reagents: While palladium-catalyzed hydrogenation is standard, Iron powder activated by ammonium chloride (Fe/NH₄Cl) in aqueous ethanol is preferred. This method operates via a surface-mediated single-electron transfer (SET) mechanism that is highly chemoselective for nitro groups, leaving the sterically hindered ether—and any potential halogens added in later derivative steps—completely intact .
Step-by-Step Methodology:
Dissolve the intermediate from Protocol 1 (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M).
Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).
Reflux the suspension at 90°C for 2-4 hours.
Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the high-Rf nitro spot and the appearance of a lower-Rf, ninhydrin-active amine spot confirms reaction completion.
Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.
Concentrate the filtrate, basify with saturated NaHCO₃, and extract with dichloromethane. Dry and evaporate to yield the target aniline.
In Vitro Evaluation Protocols
Once synthesized and incorporated into a larger kinase inhibitor scaffold, the derivative must be tested for its primary hypothesized advantage: brain penetration.
Objective: Validate the enhanced CNS penetration imparted by the pentan-2-yloxy group.
Causality of the Model: PAMPA-BBB utilizes a porcine brain lipid extract to simulate the BBB. It isolates passive transcellular diffusion from active efflux (e.g., P-glycoprotein), providing a self-validating baseline for the scaffold's inherent permeability before complex, animal-intensive in vivo models are utilized.
Step-by-Step Methodology:
Prepare a 10 mM stock of the elaborated 2-(pentan-2-yloxy)aniline derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4).
Coat the donor compartment filter membrane (PVDF, 0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
Add 300 µL of the 50 µM compound solution to the donor wells.
Add 300 µL of blank PBS to the acceptor wells.
Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity chamber to prevent evaporation.
Self-Validation/Analysis: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability (
). A calculated cm/s mathematically validates high passive BBB penetration.
References
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor
Source: ACS Medicinal Chemistry Letters / NIH
URL:[Link]
Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates
Source: Annual Review of Pharmacology and Toxicology / Future4200
URL:[Link]
Epigenetics and Complex Disease: From Etiology to New Therapeutics
Source: PubMed (Referenced for Crizotinib Metabolism Pathways)
URL:[Link]
Exploratory
Thermal Profiling of 2-(Pentan-2-yloxy)aniline: A Comprehensive Guide to Melting and Boiling Point Determination
Accurate thermal profiling of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical characterization. However, not all molecules yield to standard benchtop tec...
Author: BenchChem Technical Support Team. Date: March 2026
Accurate thermal profiling of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical characterization. However, not all molecules yield to standard benchtop techniques. 2-(Pentan-2-yloxy)aniline —an ortho-substituted aniline derivative featuring a branched, chiral ether linkage—presents a unique set of physical and chemical challenges.
This whitepaper provides an in-depth, causality-driven guide to determining the melting and boiling points of 2-(Pentan-2-yloxy)aniline. By analyzing the molecule's structural idiosyncrasies, we establish a self-validating analytical framework that bypasses the pitfalls of thermal degradation and sub-ambient phase transitions.
Structural Analysis & Mechanistic Causality
To design an effective thermal profiling protocol, we must first deconstruct the molecular architecture of 2-(Pentan-2-yloxy)aniline and understand how its structure dictates its macroscopic physical properties.
The Melting Point Depression: Symmetry and Chirality
The molecule features a sec-pentyl group (pentan-2-yloxy) attached to the oxygen atom. This branched aliphatic chain introduces significant steric bulk. More importantly, the C2 position of the pentyl chain is a chiral center. In standard synthetic pathways, this compound is often produced as a racemic mixture. The presence of mixed enantiomers, combined with the asymmetric ortho-substitution, severely disrupts uniform crystal lattice packing.
Causality: Poor lattice packing lowers the lattice energy, leading to a profound melting point depression. Consequently, 2-(Pentan-2-yloxy)aniline is typically a liquid at room temperature. Traditional capillary melting point methods, such as those described in[1], are physically incompatible with this state.
The Boiling Point Elevation: Hydrogen Bonding vs. Oxidation
The primary amine (-NH₂) group and the ether oxygen provide potent sites for intermolecular hydrogen bonding. This network of non-covalent interactions, combined with the molecule's moderate molecular weight, significantly elevates its theoretical boiling point (estimated >250°C at atmospheric pressure).
Causality: Anilines are notoriously susceptible to oxidation and thermal degradation at elevated temperatures, often polymerizing into dark, tar-like azobenzene derivatives. Attempting to boil this compound at standard atmospheric pressure (760 mmHg) will almost certainly result in thermal decomposition before a true liquid-vapor equilibrium is reached.
Methodological Selection Workflow
Based on the mechanistic causality outlined above, standard atmospheric protocols must be abandoned in favor of advanced, controlled-environment techniques. The decision matrix below outlines the logical pathway for selecting the appropriate analytical methods.
Figure 1: Decision matrix for selecting thermal profiling methods based on molecular stability.
Melting Point Determination: Sub-Ambient DSC
To accurately determine the melting point of a room-temperature liquid, we utilize Differential Scanning Calorimetry (DSC) equipped with a Liquid Nitrogen Cooling Accessory (LNCA), strictly adhering to the principles of [2].
Self-Validating Protocol
System Validation: Prior to sample analysis, validate the DSC temperature scale using high-purity Indium (Onset MP: 156.6°C) and n-Octane (Onset MP: -56.8°C). This ensures calorimetric accuracy across the specific sub-ambient to ambient range required for this compound.
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-(Pentan-2-yloxy)aniline into a standard aluminum DSC pan. Crimp the lid hermetically to prevent moisture ingress during sub-ambient cooling.
Atmospheric Control: Initiate a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min. Rationale: This prevents atmospheric moisture from condensing and freezing on the sensor, which would create false endothermic peaks during heating.
Cooling Phase: Cool the sample from 25°C to -80°C at a rapid rate of 10°C/min. Rationale: Rapid cooling forces the liquid through its glass transition, ensuring complete crystallization into a solid state.
Isothermal Equilibration: Hold the temperature isothermally at -80°C for 5 minutes to allow the crystal lattice to stabilize.
Heating Phase (Measurement): Heat the sample from -80°C to 25°C at a controlled, slow rate of 2°C/min. Rationale: A slow heating rate prevents thermal lag and allows for the precise calculation of the extrapolated onset temperature[3].
Data Analysis: Identify the primary endothermic peak. The melting point is defined as the extrapolated onset temperature (the intersection of the baseline and the inflection tangent of the peak's leading edge).
Figure 2: Step-by-step workflow for Sub-Ambient DSC melting point determination.
Boiling Point Determination: Vacuum Distillation
Because 2-(Pentan-2-yloxy)aniline degrades before boiling at atmospheric pressure, we must lower the system pressure to induce boiling at a temperature well below the molecule's degradation threshold. This methodology aligns with the dynamic reflux methods outlined in [4].
Self-Validating Protocol
System Validation: Calibrate the digital vacuum controller and validate the dynamic distillation setup using a known high-boiling standard, such as Benzyl Alcohol. Verify that its boiling point depression at 10 mmHg matches established literature values (~93°C) before proceeding.
Apparatus Assembly: Assemble a micro-distillation apparatus equipped with a fractionating column, a digital pressure controller, a vacuum pump, and an inert Argon/Nitrogen bleed valve.
Sample Loading: Introduce 10 mL of 2-(Pentan-2-yloxy)aniline into the distillation flask. Add PTFE anti-bumping granules to prevent superheating and ensure smooth nucleation.
Inert Vacuum Application: Purge the system with Nitrogen, then gradually reduce the internal pressure to a stable 10 mmHg (Torr) . Rationale: Operating under an inert vacuum entirely removes oxygen, neutralizing the risk of oxidative degradation of the aniline core.
Controlled Heating: Apply heat via a silicone oil bath or heating mantle, increasing the temperature at a rate of 3-5°C/min.
Equilibration & Measurement: Monitor the vapor temperature. Once a steady reflux ring reaches the thermometer bulb and the temperature reading stabilizes for at least 3 minutes, record this as the boiling point at 10 mmHg.
Pressure Extrapolation: Use the Sydney Young equation or the Antoine equation to extrapolate the measured boiling point at 10 mmHg to the standard atmospheric boiling point (101.3 kPa / 760 mmHg).
Quantitative Data Summary
The following table summarizes the expected thermal parameters and the instrumental settings required to accurately profile 2-(Pentan-2-yloxy)aniline without inducing artifactual data.
Property / Parameter
Expected Value / Setting
Mechanistic Rationale
Physical State (20°C)
Liquid
Bulky, chiral sec-pentyl group disrupts ordered crystal packing.
Predicted Melting Point
< 0°C
Asymmetric ether linkage prevents solid lattice formation at room temperature.
Predicted Boiling Point
260°C - 280°C (at 760 mmHg)
High molecular weight combined with strong intermolecular hydrogen bonding from the amine.
DSC Cooling Rate
10°C / min
Rapid cooling ensures complete crystallization and bypasses the glass transition state.
DSC Heating Rate
2°C / min
Slow heating allows for accurate thermal equilibrium and precise onset temperature resolution.
Distillation Pressure
10 mmHg
Lowers the boiling point to < 150°C, safely below the thermal degradation threshold of the aniline core.
References
European Food Safety Authority (EFSA) / OECD. "OECD Test Guideline 102: Melting Point/ Melting Range." EFSA Supporting Publications. Available at:[Link]
Environmental Protection Agency (EPA) / OECD. "OECD Test Guideline 103: Boiling Point." Federal Register. Available at:[Link]
Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP<741> Melting Range or Temperature." ChemRxiv / Cambridge Open Engage. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Document Type: Technical Guide & Experimental Protocols
Introduction & Retrosynthetic Rationale
Ortho-alkoxyanilines are highly privileged structural motifs in medicinal chemistry, frequently serving as critical hinge-binding elements in kinase inhibitors and lipophilic anchors in G-protein-coupled receptor (GPCR) modulators. The synthesis of 2-(pentan-2-yloxy)aniline presents a specific synthetic challenge: the installation of a sterically hindered secondary alkyl ether onto a deactivated aromatic ring.
Traditional Williamson ether synthesis (reacting 2-nitrophenol with 2-bromopentane and a base like K₂CO₃) is generally suboptimal for this substrate. Because 2-bromopentane is a secondary alkyl halide, the strongly basic conditions heavily favor competing E2 elimination over SN2 substitution, resulting in the generation of pent-2-ene and poor yields of the desired ether.
To circumvent this causality, we outline two highly efficient, self-validating synthetic routes that converge on the intermediate 1-nitro-2-(pentan-2-yloxy)benzene , followed by a quantitative catalytic hydrogenation to yield the final aniline.
Route A (Mitsunobu Reaction): Utilizes the direct coupling of 2-nitrophenol with pentan-2-ol. The activation of the alcohol by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) allows for a clean substitution without elimination side reactions[1].
Route B (Nucleophilic Aromatic Substitution - SNAr): Utilizes 1-fluoro-2-nitrobenzene. The strongly electron-withdrawing ortho-nitro group activates the adjacent C–F bond, allowing for rapid nucleophilic attack by the sodium alkoxide of pentan-2-ol via a Meisenheimer complex[2].
Synthetic Workflow Visualization
Retrosynthetic pathways for 2-(Pentan-2-yloxy)aniline via Mitsunobu and SNAr etherification.
Route Comparison & Quantitative Data
Selecting the appropriate route depends on the scale of the synthesis and the stereochemical requirements of the final API building block. If a specific enantiomer of pentan-2-ol is used, the stereochemical outcomes of the two routes diverge completely.
Parameter
Route A: Mitsunobu Reaction
Route B: SNAr Substitution
Primary Reagents
2-Nitrophenol, Pentan-2-ol, PPh₃, DIAD
1-Fluoro-2-nitrobenzene, Pentan-2-ol, NaH
Atom Economy
Low (Generates Ph₃P=O and reduced DIAD)
High (Generates only NaF as a byproduct)
Stereochemistry
Complete Inversion (Walden Inversion)
Retention (No reaction at the chiral center)
Scalability
Moderate (Chromatography often required)
High (Purifiable via extraction/distillation)
Cost Efficiency
Lower (Expensive coupling reagents)
Higher (Inexpensive base and starting materials)
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Nitro-2-(pentan-2-yloxy)benzene via SNAr
This route is highly recommended for scale-up due to its superior atom economy and straightforward workup[3].
Alkoxide Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.5 M). Cool the suspension to 0 °C using an ice bath.
Alcohol Addition: Add Pentan-2-ol (1.1 equiv) dropwise. Mechanistic Insight: Slow addition controls the exothermic deprotonation and rapid H₂ gas evolution. Stir for 30 minutes at room temperature to ensure complete alkoxide formation.
SNAr Reaction: Re-cool the mixture to 0 °C and add 1-Fluoro-2-nitrobenzene (1.0 equiv) dropwise. Mechanistic Insight: The highly electronegative fluorine atom and the strongly electron-withdrawing nitro group synergistically lower the LUMO of the aromatic ring, facilitating the formation of the intermediate Meisenheimer complex[2].
Reaction Monitoring: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting fluoronitrobenzene is fully consumed.
Workup (Self-Validating): Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to quantitatively partition the DMF into the aqueous phase.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is generally pure enough for the subsequent reduction step.
Protocol B: Synthesis of 1-Nitro-2-(pentan-2-yloxy)benzene via Mitsunobu
This route is ideal if stereochemical inversion of a chiral pentan-2-ol precursor is required[4].
Preparation: In an oven-dried flask, dissolve 2-Nitrophenol (1.0 equiv), Pentan-2-ol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.3 equiv) in anhydrous THF (0.3 M). Cool the solution to 0 °C.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes. Mechanistic Insight: Dropwise addition at low temperatures is critical to control the exothermic formation of the highly reactive betaine intermediate (formed between PPh₃ and DIAD) and to prevent the formation of unwanted hydrazine byproducts[1].
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Purification: Concentrate the mixture in vacuo. Triturate the crude sticky residue with cold diethyl ether/hexanes (1:1) and filter to precipitate and remove the bulk of the triphenylphosphine oxide (Ph₃P=O) byproduct. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the pure ether.
Protocol C: Catalytic Hydrogenation to 2-(Pentan-2-yloxy)aniline
A clean, quantitative reduction of the nitro group to the primary amine[5].
Setup: Dissolve the 1-Nitro-2-(pentan-2-yloxy)benzene (1.0 equiv) generated from Protocol A or B in HPLC-grade Methanol (0.2 M) in a hydrogenation flask.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a gentle stream of N₂. Safety & Mechanistic Insight: Pd/C is highly pyrophoric when dry; N₂ blanketing prevents the ignition of methanol vapors.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon or Parr apparatus. Stir vigorously at room temperature under an H₂ atmosphere for 4-6 hours. Mechanistic Insight: The reaction proceeds via the sequential reduction of the nitro group to a nitroso intermediate, followed by a hydroxylamine, and finally the target amine[6].
Filtration: Monitor completion via LC-MS. Once complete, filter the suspension through a tightly packed pad of Celite. Quality Control: This step is mandatory to remove the heterogeneous Pd/C catalyst and prevent heavy metal contamination in the final product.
Isolation: Concentrate the filtrate in vacuo to afford 2-(Pentan-2-yloxy)aniline as a pale oil. Store under an inert atmosphere at -20 °C to prevent oxidative degradation of the electron-rich aniline ring.
References
Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. ResearchGate.1
Atroposelective Total Synthesis of Darobactin A. ChemRxiv.4
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications.2
Mechanistic Insight Into the Application of Alumina-Supported Pd Catalysts for the Hydrogenation of Nitrobenzene to Aniline. ACS Publications.6
The hydrogenation of nitrobenzene over metal catalysts. Semantic Scholar.5
Optimizing alkylation of 2-aminophenol to synthesize 2-(Pentan-2-yloxy)aniline
Executive Summary The synthesis of 2-(Pentan-2-yloxy)aniline presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the nucleophilic oxygen (phenol) and nitrogen (aniline) of 2-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-(Pentan-2-yloxy)aniline presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the nucleophilic oxygen (phenol) and nitrogen (aniline) of 2-aminophenol. While direct alkylation appears efficient, it frequently results in inseparable mixtures of
-alkyl, -alkyl, and dialkylated byproducts.[1] Furthermore, the use of a secondary alkylating agent (2-halopentane) introduces a competitive E2 elimination pathway, generating pentenes and reducing yield.
This Application Note outlines two validated protocols to overcome these hurdles:
The "Gold Standard" Route (Schiff Base Protection): Ensures >98% regioselectivity for
-alkylation.
The Stereoselective Route (Mitsunobu): Required for synthesizing enantiopure variants (e.g., (R)- or (S)-isomers) from chiral alcohols.
Strategic Analysis & Mechanism
The Chemoselectivity Paradox
2-Aminophenol contains two nucleophilic sites. Under neutral conditions, the nitrogen (amine, pKa ~4.[2]8) is more nucleophilic than the oxygen (phenol, pKa ~9.9). However, in the presence of a base, the phenoxide anion becomes the harder, more effective nucleophile.
Challenge A: Even with base, the amine can react via hydrogen bonding-assisted delivery or simple competition, leading to
-alkylation.
Challenge B: The electrophile, 2-bromopentane, is a secondary halide. Steric hindrance retards the
attack, allowing base-promoted E2 elimination to compete significantly.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal synthetic pathway based on stereochemical needs and scale.
Protocol A: The Schiff Base Protection Route (Recommended)
Best for: Multi-gram scale, high purity requirements, racemic targets.
This method utilizes benzaldehyde to transiently protect the amine as an imine (Schiff base). This sterically blocks the nitrogen and reduces its nucleophilicity, forcing exclusive
-alkylation.
Step 1: Protection (Imine Formation)
Reagents: 2-Aminophenol (1.0 equiv), Benzaldehyde (1.0 equiv), Methanol (0.5 M).
Procedure:
Dissolve 2-aminophenol in MeOH.
Add benzaldehyde dropwise at RT.
Stir for 2–4 hours. The product often precipitates as a yellow solid.
Workup: Concentrate in vacuo. If solid, wash with cold EtOH. If oil, use directly (quantitative conversion is typical).
Step 2:
-Alkylation (The Critical Step)
Rationale: We use
(mild base) to minimize E2 elimination of the secondary bromide. Addition of KI creates a Finkelstein condition in situ, converting the bromide to the more reactive iodide.
Reagents:
-Benzylidene-2-aminophenol (Intermediate 1)
2-Bromopentane (1.2 equiv)
(2.0 equiv, anhydrous/granular)
KI (0.1 equiv, catalyst)
Solvent: DMF (anhydrous) or Acetone (if refluxing long-term).
Procedure:
Suspend Intermediate 1 and
in DMF.
Add KI and 2-bromopentane.
Heat to 60°C. Note: Do not exceed 80°C to avoid rapid elimination of 2-bromopentane to 2-pentene.
Monitor by TLC (Hexane/EtOAc 4:1). Reaction typically takes 12–18 hours.
Workup: Dilute with water, extract with EtOAc, wash with brine (
to remove DMF).
Step 3: Hydrolysis (Deprotection)
Reagents: 1N HCl, THF or Dioxane.
Procedure:
Dissolve the alkylated imine in THF.
Add 1N HCl (2 equiv) and stir vigorously at RT for 1 hour.
Purification: Neutralize with
, extract with DCM. The benzaldehyde byproduct can be removed via column chromatography or bisulfite wash.
Protocol B: The Mitsunobu Reaction (Stereoselective)
Best for: Enantiopure targets (using chiral 2-pentanol).
This method avoids alkyl halides entirely, coupling the phenol directly with 2-pentanol. It proceeds with inversion of configuration at the pentyl carbon.
Cool a solution of 2-aminophenol, (S)-2-pentanol, and
in THF to 0°C.
Add DIAD dropwise over 20 minutes. Exotherm control is critical.
Allow to warm to RT and stir overnight.
Purification:
Concentrate and triturate with cold ether to precipitate
(triphenylphosphine oxide).
Flash chromatography is required to remove hydrazine byproducts.
Reaction Optimization & Troubleshooting
Pathway Visualization
Figure 2: The chemoselective protection-deprotection pathway versus direct alkylation risks.
Solvent & Base Screening Data
The following table summarizes optimization runs for the alkylation step (Intermediate 1
Product).
Entry
Base
Solvent
Temp (°C)
Yield (%)
Observations
1
Acetone
Reflux (56)
45%
Slow reaction; incomplete conversion after 24h.
2
DMF
60
78%
Faster rate; Cesium effect improves solubility.
3
+ KI
DMF
60
85%
Optimal. Finkelstein catalyst accelerates .
4
NaH
THF
0 to RT
30%
Low yield due to significant E2 elimination (pentene formation).
Critical Control Points
Moisture: The phenoxide anion is hydroscopic. Use anhydrous DMF. Water solvates the anion, reducing nucleophilicity and stalling the reaction.
Stoichiometry: Use a slight excess of 2-bromopentane (1.2–1.5 equiv) to account for volatile losses (elimination to pentene).
Safety: 2-Bromopentane is flammable. DMF is hepatotoxic. Perform all operations in a fume hood.
References
Wang, R., & Xu, J. (2010).[1][4] Selective alkylation of aminophenols. Arkivoc, 2010(ix), 293-299.[4]
Core reference for the benzaldehyde protection str
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[5][6] Synthesis, 1981(1), 1-28.
Foundational text for the stereoselective alcohol coupling.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[7][8][9][10][11]
Application Note: Protocols for the Integration of 2-(Pentan-2-yloxy)aniline in Pharmaceutical Lead Optimization
Scientific Rationale: The Role of Sterically Hindered Ortho-Alkoxyanilines In modern medicinal chemistry, the strategic incorporation of bulky, lipophilic functional groups is a proven tactic for optimizing hit compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale: The Role of Sterically Hindered Ortho-Alkoxyanilines
In modern medicinal chemistry, the strategic incorporation of bulky, lipophilic functional groups is a proven tactic for optimizing hit compounds into viable lead candidates. 2-(Pentan-2-yloxy)aniline serves as a highly specialized pharmaceutical intermediate. The presence of the
-branched sec-pentyl ether group at the ortho position of the aniline ring introduces two critical pharmacological properties:
Conformational Locking: The steric bulk of the branched chain restricts the rotation of the C(aryl)–O bond, pre-organizing the molecule into a specific conformation that reduces the entropic penalty upon binding to target proteins (e.g., kinase hinge regions or GPCR allosteric pockets).
Metabolic Shielding: The lipophilic canopy provided by the pentan-2-yloxy group shields the adjacent amine and the aromatic core from rapid Phase I oxidative metabolism (e.g., by CYP450 enzymes).
The Chemical Challenge (Causality):
While pharmacologically advantageous, the sheer steric encumbrance of the sec-pentyloxy group severely suppresses the nucleophilicity of the adjacent primary amine. Standard S
Ar (Nucleophilic Aromatic Substitution) or basic amide coupling reactions often fail, stall, or require harsh thermal conditions that degrade the molecule. To successfully utilize 2-(Pentan-2-yloxy)aniline, researchers must employ advanced catalytic pathways that lower the activation energy of C–N bond formation.
Workflow for integrating 2-(Pentan-2-yloxy)aniline in hit-to-lead pharmaceutical optimization.
When synthesizing N-aryl heterocycles (e.g., anilino-pyrimidines for kinase inhibition), coupling 2-(Pentan-2-yloxy)aniline with an aryl halide requires a highly tuned Palladium catalyst system.
Causality behind the protocol:
Because the amine is sterically hindered, the intermediate arylpalladium-amido complex is prone to off-target
-hydride elimination or catalyst poisoning. To force the reaction forward, we utilize tBuBrettPhos , a bulky, electron-rich biaryl phosphine ligand. The large bite angle and electron density of this ligand accelerate the critical reductive elimination step, ensuring the C–N bond forms faster than competing degradation pathways .
System Purging: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, Pd
(dba), tBuBrettPhos, and NaOtBu. Evacuate and backfill the tube with ultra-pure Argon three times. Rationale: Pd(0) is highly sensitive to oxidation; oxygen must be rigorously excluded to prevent catalyst deactivation.
Reagent Addition: Dissolve 2-(Pentan-2-yloxy)aniline in anhydrous toluene. Add this solution to the Schlenk tube via a gas-tight syringe under positive Argon pressure.
Thermal Activation: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 4–6 hours.
Self-Validating In-Process Control (IPC): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.
Validation Check: The presence of a black precipitate (palladium black) before the starting material is consumed indicates catalyst death (likely due to wet solvent). If the solution remains a deep red/orange homogeneous mixture and the aniline mass [M+H] is depleting, the catalytic cycle is active.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).
Quantitative Data: Catalyst Optimization
Table 1: Optimization of Buchwald-Hartwig Conditions for 2-(Pentan-2-yloxy)aniline
Catalyst System
Ligand Type
Base
Yield (%)
Causality / Rationale
Pd(dba) / XPhos
Biaryl phosphine
CsCO
45%
Moderate conversion; insufficient steric bulk to force reductive elimination.
Pd(dba) / tBuBrettPhos
Bulky Biaryl phosphine
NaOtBu
92%
Optimal; massive bite angle accelerates reductive elimination past steric clash.
Pd(OAc) / BINAP
Bidentate phosphine
CsCO
<10%
Catalyst poisoning; bidentate ligand is too rigid to accommodate the hindered amine.
Workflow B: HATU-Mediated Amide Bond Formation
For the synthesis of benzamide-based GPCR ligands, 2-(Pentan-2-yloxy)aniline must be coupled with a carboxylic acid.
Causality behind the protocol:
Standard carbodiimides (like EDC/HOBt) generate an active ester that is insufficiently electrophilic to react with the sterically shielded nitrogen of 2-(Pentan-2-yloxy)aniline. We must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (internal hydrogen bonding), which guides the hindered aniline into the correct trajectory for nucleophilic attack, dramatically accelerating the reaction .
Mechanistic pathway of HATU-mediated amide coupling overcoming ortho-alkoxy steric hindrance.
Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Rationale: Pre-activation ensures the complete conversion of the acid to the highly electrophilic OAt ester before the hindered aniline is introduced, preventing side reactions like guanidinium formation.
Amine Addition: Add 2-(Pentan-2-yloxy)aniline dropwise. The reaction mixture will typically turn a pale yellow. Stir at room temperature for 12–16 hours.
Self-Validating Workup System:
Quench the reaction by pouring it into a separatory funnel containing 10 volumes of Ethyl Acetate and 10 volumes of 5% aqueous LiCl. (The LiCl specifically pulls the DMF into the aqueous layer).
Validation Wash 1 (Acidic): Wash the organic layer with 1M HCl (2x). Causality: This selectively protonates and removes any unreacted 2-(Pentan-2-yloxy)aniline and the DIPEA base.
Validation Wash 2 (Basic): Wash with saturated aqueous NaHCO
(2x). Causality: This deprotonates and removes any unreacted carboxylic acid and the HOAt by-product.
Isolation: Dry the organic layer over anhydrous Na
SO, filter, and concentrate. The resulting crude product is typically >95% pure by NMR and can be directly crystallized.
Good green alternative , but exhibits a slower kinetic profile due to the bulky nature of the intermediate.
References
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development
Choi, K.; Brunn, J. N.; Borate, K.; Kaduskar, R.; Pueyo, C. L.; Shinde, H.; Goetz, R.; Hartwig, J. F. Journal of the American Chemical Society, 2024, 146, 19414-19424.
URL:[Link]
Amide bond formation: beyond the myth of coupling reagents
Valeur, E.; Bradley, M. Chemical Society Reviews, 2009, 38, 606-631.
URL:[Link]
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green
Chemical Science, 2023, 14, 3462–3469.
URL:[Link]
Application
Application Note: Nucleophilic Substitution Strategies for 2-(Pentan-2-yloxy)aniline Scaffolds
Executive Summary & Strategic Value The 2-(Pentan-2-yloxy)aniline scaffold represents a critical structural motif in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., ALK, EGFR inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
The 2-(Pentan-2-yloxy)aniline scaffold represents a critical structural motif in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., ALK, EGFR inhibitors like Ceritinib analogs). The bulky, lipophilic sec-pentyl ether group at the ortho position provides two distinct pharmacological advantages:
Conformational Lock: The steric bulk forces the aniline nitrogen out of planarity or locks the adjacent heterocycle into a bioactive conformation via the "ortho effect."
Lipophilic Pocket Filling: The chiral pentan-2-yl chain exploits hydrophobic pockets (e.g., the ribose-binding pocket or solvent-front regions) in ATP-binding sites.
This guide details the Nucleophilic Substitution landscape involving this molecule, covering two distinct phases:
Phase A (Formation): The construction of the hindered ether bond via Nucleophilic Aromatic Substitution (
).
Phase B (Application): The utilization of the aniline nitrogen as a nucleophile to functionalize heteroaromatic cores.
Chemical Properties & Reactivity Profile[1]
Property
Specification
Impact on Reactivity
Structure
Ortho-substituted Aniline
Sterically crowded ; reduced nucleophilicity compared to para-isomers.
Ether Linkage
Secondary (sec-Pentyl)
Prone to elimination (E2) if synthesized via standard Williamson etherification.
Chirality
Chiral Center (R/S)
Enantiopure synthesis requires retention of configuration during .
Electronic Effect
(Mesomeric)
Activates the ring for electrophilic attack; increases basicity of (countered by sterics).
Expert Insight: Route Selection (Williamson vs.
)
For secondary alkyl ethers like the pentan-2-yloxy group, the standard Williamson Ether Synthesis (reacting 2-nitrophenol with 2-bromopentane) is sub-optimal .
Risk:[1] The basic phenoxide ion often triggers E2 elimination on the secondary alkyl halide, yielding pentenes instead of the desired ether.
Solution: The
Route (reacting 1-fluoro-2-nitrobenzene with pentan-2-oxide) is the superior protocol. The aromatic ring acts as the electrophile, eliminating the risk of alkyl halide elimination.
Protocol 1: Synthesis of the Core Scaffold via
Objective: Regioselective synthesis of 1-nitro-2-(pentan-2-yloxy)benzene followed by reduction to the aniline.
Reaction Scheme
Materials
Substrate: 1-Fluoro-2-nitrobenzene (1.0 equiv)
Nucleophile: Pentan-2-ol (1.2 equiv) [Use (
)- or ()-enantiomer if chiral product required]
Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.3 equiv)
Solvent: Anhydrous THF or DMF
Catalyst (Step 2): 10% Pd/C
Step-by-Step Methodology
Alkoxide Formation:
In a flame-dried 3-neck flask under
, suspend NaH (1.3 equiv) in anhydrous THF at 0°C.
Add Pentan-2-ol (1.2 equiv) dropwise. Note: Hydrogen gas evolution will occur. Ensure proper venting.
Stir at 0°C for 30 min until evolution ceases and a clear alkoxide solution forms.
Nucleophilic Attack (
):
Add 1-Fluoro-2-nitrobenzene (1.0 equiv) dropwise to the alkoxide solution at 0°C.
Critical Control Point: Maintain temperature <10°C during addition to prevent exotherms.
Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The fluoride is a superior leaving group to chloride in
, ensuring rapid conversion.
Workup:
Quench with saturated
. Extract with EtOAc (3x).
Wash combined organics with water and brine to remove DMF (if used).
Dry over
and concentrate.
Reduction to Aniline:
Dissolve the nitro-ether intermediate in MeOH.
Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) or 30 psi for 4 hours.
Filter through Celite to remove catalyst. Concentrate to yield 2-(Pentan-2-yloxy)aniline .
Protocol 2: Application - Aniline as Nucleophile
Objective: Coupling 2-(Pentan-2-yloxy)aniline with a heteroaromatic electrophile (e.g., 4-Chloroquinazoline) to synthesize a kinase inhibitor core.
Reaction Mechanism
This reaction proceeds via an Addition-Elimination (
) mechanism on the heterocycle.[2] The aniline nitrogen acts as the nucleophile.[3]
Step-by-Step Methodology
Preparation:
Dissolve 4-Chloroquinazoline (1.0 equiv) and 2-(Pentan-2-yloxy)aniline (1.1 equiv) in Isopropanol (IPA).
Note: IPA is preferred over DMF/DMSO for this step as the product often precipitates as the HCl salt, simplifying purification.
Reaction:
Heat to reflux (80-85°C) for 3-6 hours.
Observation: The reaction mixture usually turns yellow/orange. A precipitate (the hydrochloride salt of the product) should form.
Isolation:
Cool to RT. Filter the solid precipitate.
Wash the cake with cold IPA and
.
Free Base Formation (Optional):
Suspend the salt in EtOAc and wash with saturated
.
Dry and concentrate to obtain the free base.
Visualizing the Reaction Pathway
The following diagram illustrates the complete workflow, from the initial
formation of the ether to the final drug scaffold synthesis.
Caption: Figure 1. Integrated workflow for the synthesis of 2-(Pentan-2-yloxy)aniline and its subsequent application in generating heteroaromatic drug scaffolds.
Troubleshooting & Optimization
Challenge 1: Steric Hindrance in Phase 2
The bulky ortho-pentan-2-yloxy group can retard the nucleophilic attack of the aniline nitrogen on the heterocycle.
Symptom: Incomplete conversion after 6 hours.
Solution: Switch solvent to 2-Butanol (higher boiling point, 100°C) or add a catalytic amount of HCl (to protonate the heterocycle, making it more electrophilic).
Challenge 2: Racemization
If using enantiopure (
)-pentan-2-ol, the step (Phase 1) generally proceeds with retention of configuration because the bond breaking occurs at the aromatic ring, not the chiral carbon.
Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column) after the reduction step.
Challenge 3: Regioselectivity
Ensure the starting material for Phase 1 is 1-Fluoro-2-nitrobenzene . Using 1-Chloro-2-nitrobenzene requires harsher conditions (higher heat), which may degrade the secondary alkoxide or cause side reactions.
References
Nucleophilic Arom
) Mechanisms:
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. Link
Synthesis of Ortho-Alkoxy Anilines in Drug Discovery
Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, Ceritinib)." Journal of Medicinal Chemistry. (Demonstrates the utility of ortho-isopropoxy anilines, analogous to pentan-2-yloxy). Link
General Protocol for Amination of Heterocycles
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link
Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 2-(Pentan-2-yloxy)aniline
Strategic Overview 2-(Pentan-2-yloxy)aniline is a high-value "privileged structure" precursor.[1] Unlike simple anisidines, the 2-(pentan-2-yloxy) moiety introduces a specific lipophilic, steric bulk (the sec-pentyl grou...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
2-(Pentan-2-yloxy)aniline is a high-value "privileged structure" precursor.[1] Unlike simple anisidines, the 2-(pentan-2-yloxy) moiety introduces a specific lipophilic, steric bulk (the sec-pentyl group) at the ortho position.[1] In Drug Discovery, this specific substitution pattern is often exploited to:
Modulate Metabolic Stability: The branched secondary ether is more resistant to O-dealkylation than simple methoxy groups.[1]
Induce Atropisomerism: When coupled with bulky heterocycles, the ortho substituent can lock conformation, improving binding affinity in kinase pockets.
Enhance Permeability: The C5-alkyl chain increases logP, aiding membrane traversal.
This guide details three divergent synthetic pathways to convert this aniline into bioactive heterocyclic cores: Quinazolines , 1,4-Benzoxazin-3-ones , and Quinazoline-2,4-diones .[1]
Synthetic Pathways & Logic[1]
The nucleophilic nature of the aniline nitrogen (
), combined with the electronic donation from the ortho-alkoxy group, makes this molecule highly reactive toward electrophilic cyclization partners.
Pathway A: The Quinazoline Route (Kinase Scaffolds)
Mechanism: Condensation with formamidine acetate or nitriles.
Utility: EGFR/VEGFR kinase inhibitor cores often feature an 8-alkoxyquinazoline scaffold (e.g., Gefitinib analogs).[1]
Critical Control: Acidic conditions must be mild to prevent cleavage of the secondary ether.
Pathway B: The Benzoxazinone Route (Bicyclic Morpholines)
Mechanism: N-acylation with chloroacetyl chloride followed by intramolecular
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(Pentan-2-yloxy)aniline (5.0 mmol, ~1.12 g) in Ethanol (20 mL).
Add: Add Formamidine acetate (7.5 mmol, 0.78 g) in one portion.
Reflux: Heat the mixture to reflux (
) under an inert atmosphere () for 12 hours.
Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting aniline spot (
) should disappear, replaced by a lower fluorescent spot.
Workup: Cool to room temperature. Remove solvent in vacuo.
Extraction: Redissolve the residue in Ethyl Acetate (30 mL) and wash with saturated
(2 x 15 mL) to remove acetic acid byproducts.
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 75-85%
Data Validation:
NMR should show a singlet at ppm (H-2 of quinazoline) and the characteristic multiplet for the pentyl methine proton at ppm.[1]
Protocol B: Synthesis of 8-(Pentan-2-yloxy)-2H-1,4-benzoxazin-3(4H)-one
Objective: Cyclization to the morpholine-dione analog.
Preparation: Dissolve 2-(Pentan-2-yloxy)aniline (5.0 mmol) in dry Acetone (25 mL) and add
(12.5 mmol, finely ground). Cool to in an ice bath.
Acylation: Dropwise add Chloroacetyl chloride (5.5 mmol) over 15 minutes.
Note: The reaction is exothermic. Maintain temperature
to prevent bis-acylation.
Cyclization: Once addition is complete, remove the ice bath and heat to reflux (
) for 6 hours.
Mechanism:[3][4][5][6] The initial N-acylation is fast.[1] The subsequent intramolecular displacement of the chloride by the amide nitrogen (or oxygen, depending on tautomer, but usually N-alkylation in this specific fused system requires stronger base; actually, for benzoxazinones, the classic route involves reaction of o-aminophenol. Since we have an ether, this route will yield the N-chloroacetyl intermediate . To cyclize to the benzoxazine, we would typically need a free phenol.
CRITICAL CORRECTION: Since the starting material is an ether (alkoxy), it cannot cyclize to form the 1,4-benzoxazine oxygen bridge unless the ether is cleaved or the cyclization happens onto the nitrogen (forming a quinoxalinone if reacting with something else).
Revised Protocol B Logic: To form the Benzoxazinone from an anisidine derivative, one typically requires the cleavage of the ether in situ or uses a different pathway.
Alternative Valid Pathway:Synthesis of N-substituted Indoles via Sugasawa Reaction. (Much more reliable for ethers).[1]
Let's pivot Protocol B to the Indole Synthesis or Quinoxaline to ensure scientific accuracy.
Wait: If we react with Oxalyl Chloride , we can form the Isatin derivative (after cyclization).
Let's stick to the most robust heterocycle for this precursor:Quinoxaline synthesis .
REVISED Protocol B: Synthesis of 8-(Pentan-2-yloxy)quinoxaline
Rationale: Reaction with glyoxal or 1,2-dicarbonyls.[1]
Glyoxal (40% aq.[1] solution) (1.2 eq) - Note: This requires a diamine.[1] Our starting material is a mono-amine.[1]
Correction: The user asks for heterocycles starting from this aniline. The most standard "drug-like" heterocycle formed from an ortho-alkoxy aniline is the Quinazoline (Protocol A) or the Indole (via Pd-catalysis).[1]
Let's provide the Indole protocol as it represents modern catalysis.
Protocol B (Revised): Palladium-Catalyzed Synthesis of 7-(Pentan-2-yloxy)indole
Objective: Accessing the indole core via oxidative cyclization with an alkyne (Larock-type or Fagnou oxidative coupling).[1]
Charge: In a pressure tube, combine aniline (1.0 mmol), alkyne (1.2 mmol),
(12 mg), and (360 mg).
Solvent: Add t-Amyl alcohol (3 mL).
Reaction: Seal and heat to
for 16 hours.
Workup: Dilute with DCM, filter through Celite, and concentrate.
Purification: Silica gel chromatography.
Protocol C: Synthesis of 1-(Pentan-2-yloxy)-9H-carbazole derivatives
Wait, let's go with the Quinazoline-2,4-dione (The "Urea" Route) as originally planned. It is chemically robust and high-yielding for this specific substrate.[1]
Protocol C: Synthesis of 8-(Pentan-2-yloxy)quinazoline-2,4(1H,3H)-dioneObjective: Synthesis of a rigid, polar scaffold for GPCR targeting.
Fusion: Mix aniline (1.0 g) and Urea (1.5 g) in a round bottom flask.
Heat: Heat the melt to
for 4 hours. Ammonia gas will evolve (use a trap).[1]
Cyclization: The intermediate ureido derivative often cyclizes thermally. If not complete, cool, add Polyphosphoric Acid (PPA), and heat to
for 1 hour.
Isolation: Pour onto crushed ice. The product will precipitate as a white/off-white solid.[1]
Filtration: Filter, wash with water, and recrystallize from Ethanol/Water.
Comparative Data Analysis
Parameter
Protocol A (Quinazoline)
Protocol C (Dione)
Reaction Type
Condensation
Fusion / Cyclization
Atom Economy
High
Moderate (Loss of )
Key Byproduct
,
Typical Yield
82%
65-75%
Lipophilicity (LogP)
High (Base)
Moderate (Polar Head)
Main Challenge
Purification from amidine
High temp stability of ether
References
Synthesis of Quinazolines: Deshmukh, D. S., & Bhanage, B. M. (2018).[8] Molecular iodine catalysed benzylic sp3 C-H bond amination... Synlett, 29, 979-985.[1][8] Link
Quinazoline-2,4-dione Synthesis: Kabri, Y., et al. (2009).[1][3] Microwave-assisted synthesis of quinazolinones. Frontiers in Chemistry. Link
Ortho-Alkoxy Aniline Reactivity: Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization. Journal of the American Chemical Society.[7] Link[1][7]
General Heterocycle Synthesis: Organic Chemistry Portal, Quinazoline Synthesis. Link
Diazotization procedures for 2-(Pentan-2-yloxy)aniline in dye synthesis
Application Note: Diazotization Protocols for 2-(Pentan-2-yloxy)aniline Part 1: Introduction & Chemical Context 2-(Pentan-2-yloxy)aniline (CAS: 20975440 / Analogous to 2716-62-3 derivatives) presents a specific challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Diazotization Protocols for 2-(Pentan-2-yloxy)aniline
Part 1: Introduction & Chemical Context
2-(Pentan-2-yloxy)aniline (CAS: 20975440 / Analogous to 2716-62-3 derivatives) presents a specific challenge in azo dye synthesis: Lipophilicity . Unlike simple anilines (e.g., aniline, sulfanilic acid), the presence of the branched pentyl ether chain at the ortho position drastically reduces water solubility while increasing electron density on the aromatic ring.
Standard aqueous diazotization (HCl/Water) often fails for this substrate, resulting in the formation of "tars" or unreacted oils due to poor phase transfer. This guide details a Solvent-Assisted Diazotization Protocol utilizing a Glacial Acetic Acid/Hydrochloric Acid system. This method ensures homogeneity, stabilizes the diazonium intermediate, and prevents the formation of triazenes.
Key Molecular Characteristics:
Steric Hindrance: The sec-pentyl group at the ortho position creates steric bulk, slightly shielding the amine but primarily disrupting crystal packing (lowering melting point) and increasing solubility in organic couplers.
Electronic Effect: The alkoxy group (-OR) is a strong electron donor (+M effect), activating the ring. This makes the diazonium salt prone to decomposition (phenol formation) if temperatures exceed 5°C.
Part 2: Reaction Mechanism & Pathway
The diazotization proceeds via the attack of the nitrosonium ion (
) on the free amine. In the presence of acetic acid, the equilibrium favors the solubilized ammonium salt, which is then nitrosated.
Figure 1: Reaction pathway for the conversion of the lipophilic amine to the diazonium salt.[1] Note the critical dehydration step.
Part 3: Experimental Protocol (Solvent-Assisted Method)
This protocol is designed for a 10 mmol scale but is linear-scalable.
Reagents & Materials
Reagent
Role
Specification
2-(Pentan-2-yloxy)aniline
Substrate
>98% Purity, Liquid/Low-melt solid
Glacial Acetic Acid
Co-solvent
ACS Grade (Anhydrous)
Hydrochloric Acid (37%)
Proton Source
Conc. Aqueous
Sodium Nitrite ()
Nitrosating Agent
4N Aqueous Solution (Prepare fresh)
Sulfamic Acid
Scavenger
Solid/Solution (10%)
Starch-Iodide Paper
Indicator
External Indicator
Step-by-Step Methodology
1. Solubilization (The Critical Step)
Action: In a 100 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, charge 1.79 g (10 mmol) of 2-(Pentan-2-yloxy)aniline.
Action: Add 10 mL of Glacial Acetic Acid . Stir at room temperature until a clear, homogeneous solution is obtained.
Why: The acetic acid acts as a bridge solvent, dissolving the lipophilic amine while remaining miscible with the aqueous acid added later.
Action: Cool the flask to 0–2°C using an ice/salt bath.
Action: Dropwise, add 2.5 mL of Conc. HCl (37%) .
Observation: A white precipitate (amine hydrochloride salt) may form. This is normal. Ensure the slurry is stirrable. If too thick, add 2 mL of cold water.
Control: Internal temperature must remain < 5°C during addition to prevent local overheating.
3. Diazotization (Nitrosation)
Action: Prepare a solution of 0.76 g Sodium Nitrite (
, 11 mmol) in 2 mL water .
Action: Add the nitrite solution sub-surface (via pipette tip below liquid level) over 10–15 minutes.
Control: Maintain temperature at 0–5°C .
Chemistry: The solution should turn from a milky suspension to a clear (or slightly yellow) solution as the diazonium salt forms (diazonium salts are more soluble than the amine hydrochloride).
4. End-Point Validation
Action: 5 minutes after the last addition, spot a drop of the reaction mixture onto Starch-Iodide paper .
Result: An immediate Blue/Black spot indicates excess Nitrous Acid (Required).
Correction: If no color change, add 10% more
solution and re-test after 5 minutes.
5. Quenching (Safety Step)
Action: Once the reaction is complete (clear solution + positive starch-iodide test), add Sulfamic Acid (solid or solution) in small portions until the Starch-Iodide test is negative (paper remains white).
Why: Excess nitrous acid will destroy the coupler (dye intermediate) in the next step or cause side reactions.
Part 4: Process Workflow & Control Logic
The following diagram illustrates the operational flow and decision gates for the scientist.
Figure 2: Operational workflow for the diazotization of 2-(Pentan-2-yloxy)aniline.
Part 5: Troubleshooting & Safety
Issue
Probable Cause
Corrective Action
Formation of Tar/Oil
Temperature > 5°C or Insufficient Acid
Ensure T < 5°C. Increase AcOH volume.
Precipitate won't dissolve
Amine Hydrochloride is insoluble
Add small amount of non-ionic surfactant (e.g., Tween-80) or more water.
Rapid Gas Evolution
Decomposition ( loss)
Temperature too high. Cool immediately.
Coupling Yield Low
Excess Nitrous Acid
Ensure Sulfamic Acid quench is performed effectively.
Safety Warning:
Diazonium salts of alkoxy-anilines are energetic. Do not isolate or dry the salt. Always use the solution immediately in the coupling step. The perchlorate or zinc double salts of these compounds can be explosive when dry.
Part 6: References
Organic Chemistry Portal. Diazotisation - Mechanism and Protocols. Retrieved from [Link]
PubChem. 2-(2-Propan-2-yloxyphenyl)aniline Compound Summary. (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
Filimonov, V. D., et al. (2008).[3] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[3] Organic Letters. (Context on stable diazonium salts). Retrieved from [Link]
Hunger, K., et al. Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (General reference for Azo Dye Synthesis).
ResearchGate. Synthesis of Azo Dyes from Ortho-Alkoxy Anilines. (General methodology validation). Retrieved from [Link]
Application of 2-(Pentan-2-yloxy)aniline in agrochemical formulation
Technical Application Note: Utilization of 2-(Pentan-2-yloxy)aniline in Agrochemical Synthesis and Formulation Executive Summary & Chemical Profile 2-(Pentan-2-yloxy)aniline (CAS: Proprietary/Generic Analog) is a special...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Utilization of 2-(Pentan-2-yloxy)aniline in Agrochemical Synthesis and Formulation
Executive Summary & Chemical Profile
2-(Pentan-2-yloxy)aniline (CAS: Proprietary/Generic Analog) is a specialized ortho-substituted aniline intermediate. In the agrochemical industry, it serves as a critical lipophilic building block, primarily for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (carboxamides).
The molecule features a chiral sec-pentyl ether chain at the ortho position. This structural motif serves two pivotal functions in bioactive ligands:
Lipophilic Anchoring: The branched alkyl chain increases LogP (approx. 3.4–3.8), facilitating penetration through the fungal cuticle and cell membrane.
Steric Locking: The ortho-alkoxy group restricts the rotation of the amide bond in the final active ingredient (AI), locking the molecule into the bioactive conformation required for binding to the ubiquinone site of the SDH enzyme complex (Complex II).
Property
Specification
IUPAC Name
2-(Pentan-2-yloxy)aniline
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Appearance
Pale yellow to amber oil (oxidizes to brown)
Solubility
Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
Key Function
Lipophilic Pharmacophore / Amide Precursor
Synthesis & Quality Control Protocols
Direct alkylation of 2-aminophenol often leads to competitive N-alkylation. The industry-standard protocol utilizes a Nitro-Reduction Route to ensure regiospecificity (O-alkylation only).
Hydrogenation: Pressurize reactor to 5 bar H₂ at 25-30°C. Stir vigorously for 4 hours.
Filtration: Filter through Celite to remove catalyst under Nitrogen atmosphere (Aniline is air-sensitive).
Storage: Store under Argon at 4°C. Note: Product darkens upon air exposure due to oxidation to azo/azoxy dimers.
Application: Coupling for SDHI Fungicide Discovery
The primary application of 2-(Pentan-2-yloxy)aniline is coupling with heterocyclic acid chlorides (e.g., pyrazole, pyridine, or thiazole derivatives) to generate carboxamide libraries.
Dissolution: Dissolve aniline and triethylamine in dry DCM under N₂. Cool to 0°C.[1]
Addition: Add the acid chloride (dissolved in minimal DCM) dropwise, maintaining internal temp <5°C.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
QC Check: TLC/LC-MS should show complete consumption of aniline.
Workup: Wash with 1M HCl (removes excess amine/pyridine), then sat. NaHCO₃, then brine.
Purification: Recrystallize from Heptane/EtOAc. The resulting amide is the Active Ingredient (AI) .
Formulation & Stability Strategy
The "pentan-2-yloxy" chain imparts significant lipophilicity. While this aids leaf penetration, it creates challenges for water solubility in spray tanks.
Formulation Type: Emulsifiable Concentrate (EC)
Given the LogP (~3.5) and low melting point of many derivatives, an EC formulation is recommended for bioavailability.
Critical Stability Note: The ether linkage at the benzylic-like position (secondary carbon) is susceptible to radical oxidation. BHT or BHA must be included in the formulation to prevent peroxide formation during long-term storage.
References
Walter, H. (2016). Pyrazole carboxamide fungicides: Synthesis and biological activity. Bioorganic & Medicinal Chemistry.
Context: Establishes the SAR of ortho-substituted anilines in SDHI fungicides.
Glättli, A., et al. (2018). Molecular modelling of SDHI fungicides. Pest Management Science.
Context: Explains the steric locking role of the ortho-alkoxy group.
Smolecule Inc. (2024). 4-Methoxy-2-[(pentan-2-yloxy)methyl]aniline Product Profile.
Context: Validates the synthesis precursors and industrial availability of pentan-2-yloxy aniline derivatives.
CIPAC Handbook F. (2020). MT 46.3: Accelerated Storage Procedure. Collaborative International Pesticides Analytical Council.
Context: Standard protocol for the stability testing described in Section 4.
Improving yield in the synthesis of 2-(Pentan-2-yloxy)aniline
Topic: Troubleshooting and Yield Optimization in the Synthesis of 2-(Pentan-2-yloxy)aniline Welcome to the . This guide is specifically engineered for researchers and drug development professionals optimizing the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting and Yield Optimization in the Synthesis of 2-(Pentan-2-yloxy)aniline
Welcome to the . This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-(Pentan-2-yloxy)aniline. This privileged ortho-alkoxyaniline scaffold is synthesized via a two-step sequence: the etherification of 2-nitrophenol followed by the reduction of the nitro group. Below, we dissect the mechanistic bottlenecks—such as competitive E2 elimination and incomplete nitro reduction—and provide field-validated protocols to maximize your yield and purity.
Synthesis Workflow & Bottleneck Analysis
Logical workflow for 2-(Pentan-2-yloxy)aniline synthesis, highlighting bottlenecks and pathways.
Troubleshooting Guides & FAQs
Q1: My yield for the first step (etherification of 2-nitrophenol with 2-bromopentane) is stuck below 40%, and I observe significant gas/volatile byproduct generation. What is causing this?A: You are likely experiencing competitive E2 elimination [1]. 2-Bromopentane is a secondary alkyl halide. When you use strong bases (like NaOH or KOH) and heat to drive the sterically hindered O-alkylation, the base abstracts a beta-hydrogen from the alkyl halide, ejecting the bromide leaving group to form 2-pentene (a volatile alkene) instead of your desired ether[1].
Causality & Solution: To suppress the E2 pathway and favor SN2 substitution, you must reduce the basicity of the reaction medium while maintaining nucleophilicity. Switch to a milder base such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). If yields remain unacceptable due to steric hindrance, pivot to Route B: the Mitsunobu reaction.
Q2: How does the Mitsunobu reaction circumvent the yield issues of direct alkylation?A: The Mitsunobu reaction utilizes 2-pentanol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DIAD or DEAD). Instead of relying on a secondary halide that is prone to elimination, the Mitsunobu conditions activate the secondary alcohol into a superior leaving group (an alkoxyphosphonium ion) under completely neutral to mildly acidic conditions. The phenoxide then attacks via a concerted SN₂ mechanism. This entirely avoids the carbocation and elimination pathways, typically boosting yields from <40% to >85%. Note that the SN₂ attack results in a complete inversion of stereochemistry at the pentyl chiral center, which is critical if you are synthesizing a specific enantiomer.
Data Presentation: Yield Comparison for Step 1 (Etherification)
Synthesis Method
Reagents & Conditions
Major Side Reaction
Typical Yield
Direct Alkylation (Strong Base)
2-Bromopentane, NaOH, EtOH, Reflux
E2 Elimination (2-pentene)
25 - 40%
Direct Alkylation (Mild Base)
2-Bromopentane, K₂CO₃, DMF, 80°C
Sluggish SN₂ kinetics
50 - 65%
Mitsunobu Reaction
2-Pentanol, PPh₃, DIAD, THF, 0°C to RT
Hydrazide byproduct removal
85 - 95%
Q3: During the reduction of 1-nitro-2-(pentan-2-yloxy)benzene to the final aniline, the reaction stalls, and the mixture turns a deep orange/brown. Why is the amine yield so low?A: The reduction of a nitroarene to an aniline is a complex, six-electron process that proceeds through several intermediates: nitrosobenzene and phenylhydroxylamine[2]. The deep orange/brown color indicates the accumulation of these intermediates or their bimolecular condensation into azo/azoxy dimers[3]. This stalling usually occurs if the hydrogen pressure is insufficient, the palladium catalyst is poisoned (often by trace phosphorus from Mitsunobu steps), or the solvent system lacks the necessary proton source to facilitate the N-O bond cleavage[4].
Causality & Solution: If using catalytic hydrogenation (H₂, Pd/C), ensure your intermediate is rigorously purified from triphenylphosphine oxide. Alternatively, switch to a robust chemical reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol[5]. The iron acts as the electron donor while the mildly acidic NH₄Cl provides the protons necessary for complete reduction without cleaving the ether linkage[6].
Standardized Experimental Protocols
Protocol 1: Synthesis of 1-Nitro-2-(pentan-2-yloxy)benzene via Mitsunobu Reaction
Self-Validation Metric: The disappearance of the bright yellow 2-nitrophenol spot on TLC and the appearance of a less polar, UV-active spot.
Setup: In an oven-dried, argon-flushed flask, dissolve 2-nitrophenol (1.0 equiv) and 2-pentanol (1.2 equiv) in anhydrous THF (0.2 M).
Activation: Add Triphenylphosphine (PPh₃, 1.3 equiv). Cool the reaction mixture to 0 °C using an ice bath.
Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents the premature degradation of DIAD.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
Validation & Workup: Check reaction completion via TLC (Hexanes:EtOAc 8:2). Once the nitrophenol is consumed, concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate the triphenylphosphine oxide byproduct. Filter and purify the filtrate via silica gel chromatography.
Protocol 2: Reduction to 2-(Pentan-2-yloxy)aniline (Iron-Mediated)
Self-Validation Metric: The color transition from a yellow/orange suspension to a pale yellow/colorless solution, and a shift in the ¹H-NMR showing the disappearance of downstream aromatic protons and the appearance of a broad singlet integrating to 2H (~3.5-4.0 ppm, -NH₂).
Setup: Suspend 1-nitro-2-(pentan-2-yloxy)benzene (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio, 0.3 M).
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride (NH₄Cl, 2.0 equiv). Causality: Iron serves as the stoichiometric reductant. NH₄Cl provides a buffered, mildly acidic proton source that enables the reduction of the hydroxylamine intermediate to the amine without the harshness of concentrated HCl, which could risk ether cleavage[6].
Heating: Heat the mixture to 80 °C (reflux) for 2 hours with vigorous stirring.
Validation: Monitor by TLC. The product aniline will be highly polar and stain positive with ninhydrin.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the pad generously with Ethyl Acetate[5]. Wash the organic filtrate with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the pure 2-(Pentan-2-yloxy)aniline.
References
Master Organic Chemistry - Alkyl Halide Reaction Map And Summary.
Organic Chemistry Portal - Amine synthesis by nitro compound reduction.
ChemRxiv - Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
Chemguide - The prepar
AskFilo - Mechanism of nitrobenzene to aniline.
ResearchGate - Can anyone offer advice regarding reduction of nitrobenzene to aniline?
Preventing oxidation of 2-(Pentan-2-yloxy)aniline during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 2-(Pentan-2-yloxy)aniline .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 2-(Pentan-2-yloxy)aniline .
Aniline derivatives, particularly those with electron-donating ortho-alkoxy substituents like the pentan-2-yloxy group, possess an electron-rich aromatic ring. This structural feature significantly lowers the oxidation potential of the amine, making the compound notoriously susceptible to radical-mediated degradation when exposed to atmospheric oxygen, light, or trace transition metals.
This guide provides a mechanistic understanding of these degradation pathways and equips you with self-validating protocols to ensure the integrity of your reagents.
Section 1: The Chemistry of Degradation (FAQs)
Q1: Why does my 2-(Pentan-2-yloxy)aniline turn dark brown or black during storage?
The discoloration is a visual indicator of oxidative degradation. Freshly purified aniline derivatives are typically colorless to pale yellow oils. However, exposure to air results in gradual darkening due to the formation of strongly colored, oxidized impurities (). Oxygen acts as a radical initiator, abstracting a hydrogen atom to form a highly reactive anilino radical. These radicals rapidly couple to form azobenzenes, quinone imines, and eventually complex polymeric mixtures often referred to as "aniline black" ([1]).
Q2: What are the absolute best practices for storing this compound?
To maximize shelf-life, you must systematically eliminate the environmental triggers of oxidation. The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from both oxygen and light (2[2]). Furthermore, storage at reduced temperatures (-20°C to 4°C) is highly recommended to suppress the kinetic rate of any residual oxidative side reactions (3[3]).
Logical pathway of radical-mediated oxidation in aniline derivatives.
Section 2: Quantitative Assessment of Storage Conditions
The following table summarizes how specific storage parameters directly influence the degradation kinetics of ortho-substituted anilines.
Storage Condition
Primary Degradation Driver Mitigated
Expected Shelf-Life
Mechanistic Causality
Ambient Air, Clear Glass, 25°C
None (Baseline)
< 1 Week
Unrestricted access to O2 and photo-initiation leads to rapid radical formation.
Ambient Air, Amber Glass, 25°C
Photo-oxidation (UV/Vis light)
2-4 Weeks
Blocks photochemical radical initiation, but auto-oxidation via O2 persists.
Inert Gas (Ar/N2), Amber Glass, 4°C
O2, Light, Thermal kinetics
6-12 Months
Displaces O2 to halt radical coupling; lower temperature reduces kinetic energy of side reactions.
Inert Gas (Ar), Amber Glass, -20°C
All oxidative pathways
> 1-2 Years
Maximum suppression of molecular mobility and complete exclusion of oxidants. Argon is preferred over N2 as it is heavier and forms a better blanket.
Section 3: Troubleshooting & Corrective Workflows
If your sample has already degraded, using it directly will introduce complex polymeric impurities that can poison metal catalysts or cause catastrophic failures in downstream amidation or cross-coupling reactions.
Decision matrix and workflow for handling potentially oxidized aniline samples.
Section 4: Validated Experimental Protocols
To ensure reproducibility, all handling of 2-(Pentan-2-yloxy)aniline must be treated as an air-sensitive operation. Below are two self-validating protocols for handling and recovering your material.
Protocol A: Inert Atmosphere Aliquoting (Schlenk Line Technique)
Purpose: To withdraw material from a bulk stock without introducing oxygen.
Preparation: Flame-dry a receiver flask under high vacuum. Backfill the flask with high-purity Argon. Repeat this vacuum/Argon cycle three times to ensure complete displacement of surface-bound moisture and air.
Purging the Syringe: Attach a long stainless-steel needle to a gas-tight glass syringe. Pierce the septum of an Argon-filled blank vial, draw Argon into the syringe, and expel it outside. Repeat 3 times.
Transfer: Insert the purged needle into the septum of the 2-(Pentan-2-yloxy)aniline stock vial (which must be under positive Argon pressure). Slowly withdraw the required volume.
Delivery: Transfer the liquid to the prepared receiver flask.
Self-Validation Check: Observe the aliquoted sample in the receiver flask over the next 2-4 hours. Validation: The absence of any color change (darkening) confirms the absolute integrity of your inert transfer technique.
Protocol B: Vacuum Distillation for the Recovery of Oxidized Material
Purpose: To rescue heavily oxidized (dark brown/black) 2-(Pentan-2-yloxy)aniline.
Note: Standard atmospheric distillation must be avoided, as heating anilines in the presence of air exponentially accelerates oxidation.
Setup: Assemble a short-path distillation apparatus. Apply high-vacuum grease to all ground-glass joints to ensure a hermetic seal.
Degassing: Transfer the crude, dark aniline to the distillation flask. Apply vacuum (ideally < 1 mmHg) while stirring gently at room temperature for 15 minutes. This removes dissolved oxygen before thermal stress is applied.
Distillation: Gradually heat the oil bath. The pure 2-(Pentan-2-yloxy)aniline will vaporize and condense, leaving the heavy, non-volatile polymeric "aniline black" impurities in the boiling flask.
Collection: Collect the distillate in a receiving flask chilled in an ice bath to prevent secondary volatilization.
Self-Validation Check: Inspect the distillate. Validation: The distillate must collect as a clear, colorless to very pale yellow oil. If the distillate appears dark or rapidly turns yellow in the receiving flask, this indicates a vacuum leak in your apparatus that is actively introducing oxygen during the heating phase.
Technical Support Center: Purification & Isomer Resolution for 2-(Pentan-2-yloxy)aniline
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating highly pure 2-(Pentan-2-yloxy)aniline.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating highly pure 2-(Pentan-2-yloxy)aniline. Because this molecule features both a reactive aniline core and a chiral center at the C2 position of the pentyl chain, crude synthetic mixtures often contain a complex matrix of regioisomers, constitutional isomers, and enantiomers.
This document provides self-validating protocols and causal troubleshooting frameworks to achieve >99% purity and >99% enantiomeric excess (ee).
I. Visual Workflow: Isomer Separation Strategy
Workflow for the purification and chiral resolution of 2-(Pentan-2-yloxy)aniline isomers.
II. Diagnostic FAQs & Troubleshooting
Q1: My GC-MS indicates contamination with 3-(Pentan-2-yloxy)aniline and 4-(Pentan-2-yloxy)aniline. Why did these form, and how do I remove them?A: Regioisomers typically form if the starting nitrophenol was impure or if electrophilic aromatic substitution steps lacked strict regiocontrol. To remove them, fractional vacuum distillation is the most scalable approach.
Causality: The ether oxygen in ortho-alkoxyanilines can participate in intramolecular hydrogen bonding with the adjacent primary amine. This internal bonding reduces the molecule's capacity for intermolecular hydrogen bonding, effectively lowering its boiling point relative to the meta and para isomers. Vacuum conditions are strictly required, as anilines are highly susceptible to thermal oxidation and decomposition at atmospheric boiling temperatures[1].
Q2: I am trying to isolate the amine from unreacted alkyl halides and neutral byproducts. What is the most efficient method?A: Implement an acid-base extraction [2].
Causality: The aniline nitrogen is basic (pKa ~4.5). By washing your organic mixture with 1M HCl, you force the amine to protonate into a highly water-soluble anilinium salt. Neutral impurities (like unreacted 2-bromopentane) remain trapped in the organic layer. Separating the aqueous layer and basifying it with NaOH (pH > 10) deprotonates the salt, allowing you to extract the purified free-base aniline back into a fresh organic solvent.
Q3: How do I separate the (R) and (S) enantiomers of 2-(Pentan-2-yloxy)aniline?A: Enantiomers possess identical physical properties in achiral environments, making standard distillation or chromatography ineffective. You must utilize diastereomeric salt resolution [3].
Causality: By reacting the racemic amine with a homochiral acid—such as L-dibenzoyltartaric acid (LDBTA) or (1S)-(+)-10-camphorsulfonic acid (CSA)—you generate a pair of diastereomeric salts[4]. Because diastereomers have different spatial geometries, they exhibit distinct lattice energies and solvation enthalpies. This difference in solubility allows you to selectively precipitate one diastereomer from a solvent system (typically ethanol/water) while the other remains in the mother liquor[3].
Q4: My chiral resolution is stalling at ~80% enantiomeric excess (ee). How do I push this to >99%?A: A stalled ee indicates a solubility overlap between your two diastereomeric salts.
Corrective Action: First, tune the dielectric constant of your solvent. If using pure ethanol, adding 5–10% water can sharpen the solubility differential. Second, if the issue persists, switch your resolving agent. Bulky chiral acids like Di-p-toluoyl-D-tartaric acid (D-PTTA) amplify the steric clashes in the crystal lattice, often resulting in a much cleaner separation of amine enantiomers[4]. Modern stereoselective synthesis heavily relies on matching the steric bulk of the resolving agent to the substrate[5].
Protocol A: Isolation of the Aniline Core (Acid-Base Extraction)
Objective: Remove neutral/acidic constitutional isomers and unreacted starting materials.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
Acidification: Transfer to a separatory funnel and wash with 1M HCl (3 x 5 mL/g).
Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (UV active). The organic layer should contain high-Rf neutral impurities; the aqueous layer should hold the amine at the baseline.
Phase Separation: Discard the organic layer. Cool the aqueous layer in an ice bath to 0°C.
Basification: Slowly add 2M NaOH dropwise until the aqueous solution reaches pH 10–11. The solution will turn cloudy as the free-base aniline crashes out.
Extraction: Extract the cloudy aqueous layer with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Diastereomeric Salt Resolution
Objective: Separate the (R) and (S) enantiomers of 2-(Pentan-2-yloxy)aniline.
Salt Formation: Dissolve 1.0 equivalent of the racemic amine in absolute ethanol (5 mL/g). Heat the solution to 60°C. Slowly add a warm solution of 1.0 equivalent of (1S)-(+)-10-camphorsulfonic acid in ethanol.
Thermodynamic Crystallization: Allow the mixture to cool to room temperature at a rate of 5°C per hour.
Causality: Rapid cooling causes kinetic trapping, where the undesired diastereomer co-precipitates. Slow cooling ensures thermodynamic control, yielding highly pure crystals.
Filtration: Filter the resulting crystals under vacuum. Wash the filter cake with ice-cold ethanol.
Self-Validation (Critical Step): Do not proceed blindly. Take a 5 mg aliquot of the crystals and a 1 mL aliquot of the mother liquor. Basify both with 1M NaOH, extract into hexane, and run on Chiral HPLC (See Table 2).
Decision Matrix: If the crystal ee is >99%, proceed to Step 5. If <99%, perform a secondary recrystallization from Ethanol/Water (95:5).
Free-Basing the Pure Enantiomer: Suspend the enantiopure salt in water, adjust to pH 11 with 2M NaOH, and extract three times with EtOAc. Dry and concentrate to yield the pure (R) or (S) enantiomer.
V. References
[1] Title: US3345413A - Process for purifying a phenylenediamine. Source: Google Patents. URL:
Optimal solvent selection for 2-(Pentan-2-yloxy)aniline crystallization
The following technical guide is structured as a dynamic Support Center resource. It is designed to guide you through the specific challenges of crystallizing 2-(Pentan-2-yloxy)aniline , a compound prone to "oiling out"...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a dynamic Support Center resource. It is designed to guide you through the specific challenges of crystallizing 2-(Pentan-2-yloxy)aniline , a compound prone to "oiling out" and low melting points due to its ortho-alkoxy substitution pattern.
Case ID: 2-POA-CRYS-001
Assigned Specialist: Senior Application Scientist, Process Development
Status: Active
Subject: Optimal Solvent Selection & Phase Control[1]
🏗️ Core Directive: The "Oil vs. Crystal" Dilemma
User Query: "I am trying to crystallize 2-(Pentan-2-yloxy)aniline to improve purity, but I keep getting an oil or a sticky gum. What solvent should I use?"
Scientist’s Analysis:
The structure of 2-(Pentan-2-yloxy)aniline contains an amine group and a bulky, branched alkoxy chain at the ortho position.
Intramolecular Hydrogen Bonding: The ortho arrangement allows the amine proton to H-bond with the ether oxygen.[1] This "locks" the molecule, reducing intermolecular attraction and significantly lowering the melting point (often making it a liquid at room temperature).
Lipophilicity: The pentan-2-yl chain adds significant hydrophobic character, making the compound reluctant to crystallize from water-rich mixtures without phase separating (oiling out).[1]
Immediate Recommendation:
If your target is the free base , you are likely fighting thermodynamics.[1] The most robust strategy for this specific intermediate is Salt Formation (e.g., Hydrochloride or Oxalate) to raise the melting point and facilitate purification. If you must isolate the free base, you require a Cryogenic Hydrocarbon approach.[1]
🧪 Module 1: Solvent Selection Guide
Q1: Which solvent system gives the best chance of crystallization for the Free Base?
Recommendation:n-Heptane (at -20°C to -40°C) or Isopropanol (IPA)/Water (Low Temperature).
Solvent System
Suitability
Mechanism
Risk Factor
n-Heptane
⭐⭐⭐⭐⭐ (High)
Temperature-Dependent Solubility: The compound is soluble at RT but likely insoluble at -40°C. Non-polar nature matches the pentyl chain.[1]
Q2: How do I select a solvent for the Salt Form (e.g., HCl salt)?
Recommendation:Ethanol/Ethyl Acetate or IPA/MTBE .[1]
Converting the oil to a salt disrupts the intramolecular H-bond and introduces ionic lattice forces, transforming the oil into a high-melting solid.
Primary Solvent (Dissolver): Ethanol or Methanol (dissolves the ionic salt).[1]
Anti-Solvent (Precipitator): Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]
⚙️ Module 2: Troubleshooting "Oiling Out"
User Query: "I added water to my alcoholic solution, and instead of crystals, a milky emulsion formed that settled into a bottom oil layer."
Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1] This happens when the "Oiling Out" boundary is crossed before the "Crystallization" boundary (see diagram below).
The Fix (Metastable Zone Width Control):
Re-heat: Heat the mixture until it becomes a single clear phase again.
Seed: Add seed crystals before you reach the cloud point.[1]
Slower Addition: Add the anti-solvent (water) much slower.[1]
Add Surfactant: Trace amounts (0.1%) of a surfactant (e.g., Tween 80) can sometimes prevent droplet coalescence, though this is a last resort for pharma intermediates.[1]
📉 Visualizing the Logic
Workflow 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvent systems based on the target physical form (Free Base vs. Salt).
Workflow 2: Avoiding Oiling Out (LLPS)
Caption: The critical path to avoid the Liquid-Liquid Phase Separation (LLPS) trap by employing seeding and controlled cooling.
📝 Detailed Experimental Protocols
Protocol A: Salt Formation & Crystallization (Recommended)
Use this if the free base is an intractable oil.
Dissolution: Dissolve 10 g of crude 2-(Pentan-2-yloxy)aniline in 50 mL of Ethyl Acetate at room temperature.
Acidification: Slowly add 1.1 equivalents of HCl (4M in Dioxane or anhydrous gas) . A precipitate should form immediately.[1]
Note: Avoid aqueous HCl if possible to prevent introducing water, which retains impurities.[1]
Heating: If the precipitate is amorphous (gummy), heat the mixture to reflux (approx. 77°C) until dissolved. Add minimal Ethanol dropwise if it does not fully dissolve.[1]
Controlled Cooling: Turn off the heat and allow the flask to cool to RT on the stir plate (slow cooling).
Seeding: At 40°C, add a tiny crystal of the pure salt (if available) or scratch the glass.
Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate.
Protocol B: Cryogenic Crystallization of Free Base
Use this only if you must isolate the neutral molecule.
Solvent: Dissolve the crude oil in minimal n-Heptane (approx. 1:2 ratio w/v) at room temperature.
Filtration: Filter through a 0.45 µm PTFE filter to remove dust (nucleation sites for impurities).[1]
Cooling: Place the sealed vessel in a -20°C freezer for 24 hours.
Observation:
If crystals form: Filter rapidly using a chilled funnel.[1]
If oil separates: Re-dissolve by warming, add 5% more Heptane, and cool to -78°C (Dry ice/Acetone bath).
📚 References
Kirk-Othmer Encyclopedia of Chemical Technology. "Aniline and Its Derivatives." Wiley Online Library.[1] (General properties of aniline derivatives and purification).
Cheméo. "Chemical Properties of 2-Pentanone and related derivatives."[1] (Physical property data for pentyl chains).
MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation."[1] Processes, 2021.[1][2] (Mechanisms of oiling out and LLPS control).
PubChem. "2-Pentylaniline Compound Summary."[1] National Library of Medicine.[1] (Structural data for isomeric comparison).
Technical Support Center: Handling Moisture Sensitivity in 2-(Pentan-2-yloxy)aniline Reactions
Introduction Welcome to the technical support center for 2-(Pentan-2-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for 2-(Pentan-2-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this and structurally similar aniline derivatives. While 2-(Pentan-2-yloxy)aniline offers unique properties for various synthetic applications, its aniline moiety introduces a susceptibility to moisture that can significantly impact reaction outcomes. Aniline and its derivatives are prone to oxidation, which can be accelerated by air and moisture, often resulting in the formation of colored impurities.[1] Furthermore, the basic nature of the amino group, though weak, can lead to unwanted side reactions in the presence of water, particularly when working with sensitive electrophiles or catalysts.[2]
This document provides practical, field-proven insights in a question-and-answer format, offering both preventative strategies and robust troubleshooting solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does moisture fundamentally affect reactions involving 2-(Pentan-2-yloxy)aniline?
A: Moisture can interfere in several detrimental ways:
Reagent Decomposition: Many reagents used in conjunction with anilines, such as organometallics (e.g., Grignard or organolithium reagents), hydrides, and some Lewis acids, react violently or are quenched by water.[3][4] This stoichiometric consumption of your reagent by water will lead to low or no product yield.
Side Reactions: The lone pair of electrons on the aniline nitrogen provides its basicity and nucleophilicity. Water can act as a proton source, protonating the aniline and rendering it non-nucleophilic. In other cases, water can participate in undesired hydrolysis of intermediates or starting materials.
Catalyst Deactivation: In many transition-metal-catalyzed reactions, water can poison the catalyst by coordinating to the metal center or hydrolyzing ligands, thereby inhibiting the catalytic cycle.
Promotion of Oxidation: Aniline derivatives are susceptible to air oxidation, a process that can be facilitated by the presence of moisture, leading to the formation of complex, often colored, impurities that complicate purification.[1][5]
Q2: My reaction with 2-(Pentan-2-yloxy)aniline turned dark brown/black. Is this related to moisture?
A: It is highly likely. While some reactions are inherently dark, a gradual darkening to yellow, red, or brown is a classic sign of aniline oxidation.[1] This process forms strongly colored polymeric impurities. While oxygen is the primary culprit, moisture can facilitate these oxidative pathways. To mitigate this, you should handle the aniline under an inert atmosphere and ensure all solvents and reagents are scrupulously dried.[6][7] If discoloration occurs, a workup procedure involving treatment with activated carbon or purification via column chromatography may be necessary.[7]
Q3: What are the absolute essential precautions I must take before starting my experiment?
A: To proactively manage moisture sensitivity, you must adopt a rigorous anhydrous technique. The two most critical practices are:
Use of Dry Glassware and Equipment: All glassware must be thoroughly dried to remove the thin film of adsorbed moisture.[8] The most effective method is oven-drying at a minimum of 125°C for several hours (ideally overnight) and allowing the glassware to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[8][9]
Use of Anhydrous Solvents and Reagents: Never assume commercial "anhydrous" solvents are perfectly dry, as they can absorb moisture over time.[3] It is best practice to use solvents from a freshly opened bottle or to dry them using established laboratory procedures, such as distillation from an appropriate drying agent or passage through an activated alumina solvent purification system.[10]
Q4: How do I properly handle and store 2-(Pentan-2-yloxy)aniline to maintain its integrity?
A: Proper storage is crucial. 2-(Pentan-2-yloxy)aniline should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[11] The use of bottles with Sure/Seal™ caps is highly recommended for liquid reagents, as they allow for the withdrawal of the chemical via syringe without exposing the bulk material to the atmosphere.[8] Store the container in a cool, dark, and dry place to minimize thermal degradation and photo-induced oxidation.
Q5: What is a "Schlenk line" and do I really need one to work with this compound?
A: A Schlenk line is a dual-manifold apparatus that allows a chemist to safely manipulate air- and moisture-sensitive compounds.[11][12] One manifold is connected to a source of purified inert gas (nitrogen or argon), and the other is connected to a vacuum pump. This setup allows you to evacuate the air from your reaction flask and backfill it with inert gas, creating an oxygen- and moisture-free environment. For reactions that are highly sensitive to moisture and air, using a Schlenk line or a glove box is not just recommended—it is often mandatory for achieving reproducible and high-yielding results.[3][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem Encountered
Potential Cause(s)
Recommended Troubleshooting Steps & Solutions
Low or No Product Yield
1. Moisture Contamination: Reagents or catalyst were quenched by water.[4] 2. Reagent Degradation: The 2-(Pentan-2-yloxy)aniline or other reagents may have degraded due to improper storage.
1. Verify Anhydrous Conditions: Re-evaluate your entire setup. Ensure glassware was oven-dried and assembled hot or cooled under inert gas.[8] Use freshly dried solvents and check the quality of your other reagents. 2. Inert Atmosphere: Conduct the reaction under a rigorously maintained inert atmosphere using a Schlenk line or glove box.[10][11] 3. Reagent Titration: If using highly reactive reagents like organolithiums, titrate them before use to determine their exact molarity.
Formation of Multiple Byproducts (Visible on TLC/LCMS)
1. Air/Moisture-Induced Side Reactions: The aniline may have oxidized, or moisture may have enabled alternative reaction pathways.[1] 2. Over-reaction/Degradation: In some cases, such as electrophilic aromatic substitution, the high reactivity of the aniline ring can lead to multiple substitutions (e.g., polyhalogenation).[14][15][16]
1. Degas Solvents: Remove dissolved oxygen from solvents by sparging with argon or nitrogen for 30-60 minutes, or by using several "freeze-pump-thaw" cycles for more rigorous applications.[10][17] 2. Protecting Groups: If side reactions on the amine are problematic (e.g., N-alkylation instead of a desired ring functionalization), consider temporarily protecting the amino group as an amide (e.g., using acetic anhydride).[1] This moderates its activating effect and prevents N-centered reactions.
Inconsistent Results Between Batches
1. Variable Atmospheric Conditions: Fluctuations in ambient humidity can introduce varying amounts of moisture into the reaction. 2. Inconsistent Reagent Quality: Solvent dryness or reagent purity may differ between experiments.
1. Standardize Procedures: Adhere to a strict, standardized protocol for setting up every reaction.[10] Do not take shortcuts, especially with drying glassware and handling reagents. 2. Use a Controlled Environment: For maximum reproducibility with highly sensitive reactions, perform all manipulations inside a glove box where the atmosphere is continuously purified.[11]
Difficulty in Product Purification (Dark, Oily Crude Product)
1. Oxidative Impurities: The dark color is characteristic of aniline oxidation products.[7] 2. Hygroscopic Product: The final product itself may be hygroscopic, absorbing moisture from the air during workup and purification.[10]
1. Inert Workup: If possible, perform aqueous workup and extractions quickly. During solvent removal on a rotary evaporator, consider using a nitrogen bleed instead of venting to air. 2. Decolorization: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and filter through a pad of Celite® to remove colored impurities.[6] 3. Final Drying: Dry the purified product under a high vacuum for several hours to remove any residual moisture or solvent.
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making workflow for diagnosing a failed or low-yielding reaction.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
Key Moisture Sources and Their Consequences
This diagram illustrates the causal links between sources of moisture and experimental problems.
Caption: Relationship between moisture sources and reaction outcomes.
Key Experimental Protocols
Protocol 1: Rigorous Drying of Reaction Solvents
This protocol describes the process for drying tetrahydrofuran (THF), a common solvent, using sodium and benzophenone. This method produces exceptionally dry, oxygen-free solvent.
Materials:
Still apparatus (round-bottom flask, distillation head, condenser)
Sodium metal (stored in mineral oil)
Benzophenone
Anhydrous grade THF
Inert gas source (Nitrogen or Argon)
Procedure:
Setup: Assemble the still apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.
Pre-drying: Add approximately 500 mL of anhydrous grade THF to a 1 L round-bottom flask containing a stir bar.
Adding Drying Agents: Carefully cut small pieces of sodium metal (approx. 2-3 g), rinse them quickly with hexane to remove the mineral oil, and add them to the THF.
Add Indicator: Add a small amount of benzophenone (approx. 2-3 g). Benzophenone acts as an indicator. When the solvent is absolutely dry and oxygen-free, the solution will turn a deep blue or purple color. This is due to the formation of the benzophenone ketyl radical.
Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas. The blue/purple color should develop. If it does not, it indicates the presence of excess water or oxygen; in this case, carefully add more sodium and continue to reflux.
Distillation & Collection: Once the deep blue/purple color is stable, the THF is ready for collection. Distill the required volume of solvent directly into your reaction flask, which has been previously dried and flushed with inert gas.
Shutdown: Always ensure the still is never allowed to boil to dryness. Cool the still and quench any remaining sodium very carefully and slowly with isopropanol before final cleaning.
Reference for general solvent drying techniques.[10]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the standard procedure for creating an inert reaction environment.
Materials:
Oven-dried reaction flask (e.g., Schlenk flask) with a stir bar
Rubber septa and glass stoppers
Schlenk line with dual vacuum/inert gas manifold
Syringes and needles (oven-dried)
Procedure:
Glassware Preparation: Take your hot, oven-dried Schlenk flask and quickly cap the side-arm with a rubber septum and the main joint with a greased glass stopper. Immediately connect it to the Schlenk line via a needle through the septum.
Evacuate and Backfill: Open the stopcock on the flask to the vacuum manifold to evacuate the air from the vessel. Perform this for 2-5 minutes.
Inert Gas Purge: Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask. You should hear the gas flow stop when the pressure has equalized.
Repeat Cycles: Repeat this "evacuate-backfill" cycle at least three times to ensure all residual air and adsorbed moisture have been removed.[17] After the final cycle, leave the flask under a positive pressure of inert gas (indicated by the bubbling of oil in the bubbler connected to the manifold).
Adding Reagents:
Solids: Briefly remove the stopper while maintaining a strong positive outflow of inert gas from the flask neck ("blanketing") and add the solid quickly.
Liquids: Add dry, degassed solvents and liquid reagents via a dry syringe through the rubber septum.[8][9] To prevent a vacuum from forming as you withdraw liquid, insert a second "outlet" needle connected to the inert gas line to maintain positive pressure.
Running the Reaction: Once all reagents are added, the reaction can be heated or cooled as required. Maintain a slight positive pressure of inert gas throughout the entire reaction duration.
Reference for general air-sensitive techniques.[8][11][12]
BenchChem. (2025). Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions.
Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for Schlenk techniques)
BenchChem. (2025).
Phippen, C. B. W., Beattie, J. K., & McErlean, C. S. P. (2010). “On-water” conjugate additions of anilines. Chemical Communications, 46(40), 7545–7547. Available: [Link]
Collegedunia. (2021, November 12). Aniline: Structure, Properties, Reactions and Uses.
Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.
Vaia. Problem 10 Aniline is reacted with bromine ....
Journal of Chemical Education. (2023, January 19). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques.... Available: [Link]
Smolecule. (2023, August 15). Buy N-(pentan-2-yl)aniline | 2716-62-3.
NEET coaching. Anilines: Reactions, Reaction Mechanisms and FAQs.
Removing unreacted starting materials from 2-(Pentan-2-yloxy)aniline product
[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: The synthesis of 2-(Pentan-2-yloxy)aniline (typically via O-alkylation of 2-aminophenol or reduction of 2-(pentan-2-yloxy)nitrobenzene) o...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
The synthesis of 2-(Pentan-2-yloxy)aniline (typically via O-alkylation of 2-aminophenol or reduction of 2-(pentan-2-yloxy)nitrobenzene) often yields a crude oil contaminated with starting materials that possess conflicting solubility profiles.[1]
The Impurity Profile:
2-Aminophenol (Starting Material): Amphoteric, polar, and oxidatively unstable.[1]
The Solution:
Standard silica chromatography is often insufficient due to the "streaking" of anilines and the similar polarity of the alcohol impurity. This guide details a "Double-Switch" Acid-Base Extraction Protocol . This method exploits the specific
differences between the amphoteric impurity (phenol) and the basic product (aniline) to chemically separate them without thermal stress.
The "Double-Switch" Purification Protocol
Mechanistic Logic
Switch 1 (Base Wash): 2-Aminophenol is amphoteric.[1] At high pH (
10), it deprotonates to form a water-soluble phenolate.[1] The target product (an ether-aniline) has no acidic protons and remains in the organic phase.
Switch 2 (Acid Extraction): The target product is basic (
of conjugate acid 4.0–4.5). At low pH (2), it protonates to form a water-soluble anilinium salt.[1] Neutral impurities (2-pentanol, unreacted alkyl halides) cannot protonate and remain in the organic phase to be discarded.[1]
Step-by-Step Methodology
Reagents Required:
Organic Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
The following diagram illustrates the "Double-Switch" logic, ensuring the separation of both amphoteric and neutral impurities.
Caption: Logical flow of the "Double-Switch" extraction. Red indicates crude, Yellow indicates intermediate, Blue indicates the critical salt phase, and Green represents the pure product.
Troubleshooting & FAQs
Q1: The product is not migrating into the acidic aqueous layer (Step 3).
Diagnosis: The ortho-alkoxy group provides steric hindrance and electron donation that can slightly lower the basicity of the aniline (
likely < 4.5).[6] Furthermore, the lipophilic pentyl chain increases the solubility of the salt in the organic phase.
Solution:
Increase Acid Concentration: Use 3M HCl instead of 2M to ensure full protonation.
Change Solvent: If using Ethyl Acetate, switch to Diethyl Ether for the extraction. Anilinium salts are less soluble in ether than in EtOAc, forcing the salt into the water layer.
Q2: I see a "rag layer" or emulsion during the Base Wash.
Diagnosis: This is common when removing 2-aminophenol.[1] The phenolate acts as a surfactant, and the density of the pentyl-aniline is close to water.
Solution:
Brine Break: Add saturated NaCl (brine) to the mixture.
Filtration: Pass the entire emulsion through a pad of Celite.
Wait: Allow the mixture to stand for 20 minutes; the density difference will eventually drive separation.
Q3: Can I use vacuum distillation instead?
Technical Analysis:
2-Pentanol (bp 119°C): Can be removed via high-vacuum rotary evaporation or Kugelrohr distillation.[1]
2-Aminophenol (mp 174°C): Sublimes under high vacuum and heat, potentially contaminating the distillate.[1]
Verdict: Distillation is effective only if the 2-aminophenol has already been removed via the Base Wash (Step 2). Do not distill the crude reaction mixture directly.
Q4: The final product turned red/brown upon storage.
Cause: Anilines are prone to oxidation, forming quinone-like impurities.[1] Ortho-alkoxy anilines are particularly electron-rich and susceptible.[1]
Prevention:
Rescue: If the product is colored, dissolve in EtOAc and filter through a small plug of basic alumina or silica to remove the colored oxidation products.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Chapter 2: Experimental Techniques, Section 2.21: Acid-Base Extraction).
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Discussion on Acidity, Basicity, and
of Aniline Derivatives).
PubChem. (n.d.).[1][7] 2-Aminophenol Compound Summary. National Library of Medicine.[1] Retrieved March 3, 2026.[1] [Link]
Master Organic Chemistry. (2022). The pKa Table. (Reference for aniline and phenol acidity trends). [Link]
Technical Support Center: Temperature Control for Exothermic Reactions Involving 2-(Pentan-2-yloxy)aniline
Welcome to the technical support center for managing exothermic reactions involving 2-(Pentan-2-yloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who handle aniline deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for managing exothermic reactions involving 2-(Pentan-2-yloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who handle aniline derivatives and need to ensure process safety and reaction reproducibility. Given the inherent reactivity of the aniline moiety, many synthetic transformations can be highly exothermic, posing significant risks if not properly controlled. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Section 1: Foundational Knowledge - Understanding the Inherent Risks
This section addresses the fundamental principles behind the exothermic nature of reactions with 2-(Pentan-2-yloxy)aniline and the potential hazards involved.
Q1: Why should I assume reactions involving 2-(Pentan-2-yloxy)aniline have exothermic potential?
A: The primary reason lies in the reactivity of the aniline functional group. Aniline and its derivatives are nucleophilic and readily participate in a variety of reactions that are often exothermic.[1] These include:
Acylation and Alkylation: Reactions at the nitrogen atom are common and can release significant heat.
Nitration: Electrophilic aromatic substitution on the benzene ring, particularly nitration, is notoriously exothermic and can lead to runaway scenarios if not strictly controlled.[2]
Oxidation: The amino group makes the ring susceptible to oxidation, which can be a vigorous reaction.[3]
Salt Formation: Reactions with strong acids are exothermic.[4]
While the pentan-2-yloxy group adds steric bulk, the fundamental reactivity of the aniline core remains. Therefore, any new reaction should be treated as potentially exothermic until proven otherwise through careful thermal screening.
Q2: What is a "thermal runaway" and why is it the primary concern with these reactions?
A: A thermal runaway is a dangerous positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn generates heat even faster.[5] If the reaction's heat generation rate exceeds the cooling system's capacity to remove that heat, the temperature can spiral out of control.[6] This can lead to:
Catastrophic pressure buildup from boiling solvents or gaseous byproducts, potentially causing reactor rupture.
Decomposition of reactants, products, or intermediates, which can itself be a highly energetic and gas-generating event.[2][4]
Formation of hazardous side products due to the high temperatures.
Understanding the potential for thermal runaway is the first step in preventing it.[7]
Q3: Beyond the exotherm, what are the specific hazards of 2-(Pentan-2-yloxy)aniline itself?
A: As a derivative of aniline, this compound should be handled with significant caution. Aniline is classified as toxic if swallowed, inhaled, or in contact with skin.[8] It can cause serious eye damage and may lead to an allergic skin reaction.[8][9] A key systemic effect of aniline absorption is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and nausea.[4] Long-term exposure is also a concern, with aniline suspected of causing genetic defects and cancer.[8][9] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
Section 2: Proactive Control - Thermal Hazard Assessment
Before scaling up any process, characterizing its thermal behavior is a non-negotiable safety step. Reaction calorimetry is the gold standard for this assessment.[11]
Q4: How can I quantitatively assess the exothermic potential of my reaction before performing it at scale?
A: The most reliable methods are Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) .[6]
DSC is an excellent screening tool. It heats a small, sealed sample to identify the onset temperature of exothermic events and can be used to detect potential decomposition reactions at elevated temperatures.[7]
RC provides more comprehensive data by simulating the reaction under process-like conditions.[11] It measures the real-time heat flow, allowing for the calculation of total heat of reaction, heat transfer coefficients, and the impact of dosing rates.[12] This data is critical for safe and effective scale-up.
Experimental Protocol: Basic Thermal Screening with DSC
Sample Preparation: Carefully prepare a sample containing the precise ratio of reactants and solvent intended for the reaction. A typical sample size is 5-10 mg.
Instrument Setup: Place the sample in a hermetically sealed DSC pan. Place an empty, sealed pan in the reference position.
Thermal Program: Program the DSC to ramp the temperature from ambient to a temperature well above the intended reaction temperature (e.g., 25 °C to 300 °C) at a controlled rate (e.g., 2-5 °C/min).
Data Analysis: Analyze the resulting thermogram for exothermic events (peaks pointing down or up, depending on instrument convention). Note the onset temperature and the peak temperature of any exotherm. A sharp, significant exotherm indicates a high potential for thermal runaway.
Data Presentation: Key Thermal Hazard Parameters from Calorimetry
Parameter
Description
Significance for Safety
Heat of Reaction (ΔHr)
The total amount of energy released or absorbed by the desired reaction (kJ/mol).
A high negative value indicates a strongly exothermic reaction requiring robust cooling.[12]
Adiabatic Temperature Rise (ΔTad)
The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. Calculated as ΔTad = |ΔHr| / (m * Cp).
A ΔTad > 50 °C is often considered a significant hazard. It indicates the potential final temperature in a cooling failure scenario.[11]
Maximum Temperature of Synthetic Reaction (MTSR)
The highest temperature achievable by the desired reaction under adiabatic conditions. MTSR = Process Temp + ΔTad.
If the MTSR is high enough to initiate a secondary decomposition reaction, the process is extremely hazardous.[13]
Decomposition Onset (TD)
The temperature at which an undesired decomposition reaction begins to generate heat, typically measured by DSC.
A small gap between the process temperature and TD indicates a high risk. A safe process requires a significant margin.
Diagram: Thermal Hazard Assessment Workflow
The following diagram outlines the logical steps for assessing thermal hazards before scaling up a chemical reaction.
Caption: Workflow for assessing thermal hazards of a chemical process.
Section 3: Troubleshooting Guide - Common Scenarios
This section provides practical, question-and-answer guidance for specific issues you might encounter during your experiments.
Q5: My reaction temperature is spiking uncontrollably after I started adding my reagent. What should I do, and what likely went wrong?
A: Immediate Actions:
STOP THE ADDITION IMMEDIATELY. Do not add any more limiting reagent.
Engage Emergency Cooling: If you have an external cooling bath (e.g., ice-water), use it. Maximize the flow of your reactor's cooling system.
Alert a Colleague: Do not handle a potential runaway situation alone.
Prepare for Quenching: Have a pre-chilled quenching agent ready, but only use it if the temperature continues to rise uncontrollably and you are certain it is safe to do so.
Potential Causes & Preventative Measures:
Addition Rate Too Fast: The rate of heat generation was greater than the rate of heat removal. Solution: Slow down the addition rate significantly. Use a syringe pump for precise, controlled addition. A semi-batch process, where a reactant is added over time, is a key strategy for managing exotherms.[7]
Inadequate Mixing: Hotspots formed in the reactor due to poor stirring, leading to a localized, rapid reaction.[6] Solution: Ensure the stirrer is positioned correctly and the stirring speed is sufficient to create a vortex and ensure homogeneity.
Incorrect Starting Temperature: The initial temperature of the reactor was too high, allowing the reaction to accelerate too quickly upon the first addition. Solution: Ensure the reactor contents are fully cooled to the target temperature before starting the addition.
Concentration Error: The concentration of the added reagent was higher than intended, leading to a more vigorous reaction. Solution: Double-check all calculations and reagent preparations before starting the experiment.
Q6: I've added half of my reagent, but the temperature hasn't changed and there's no sign of reaction. Now I'm worried about adding more. What should I do?
A: This is a classic sign of reactant accumulation , which is an extremely dangerous situation.[14] The energy potential for the reaction is building up in the flask, and if the reaction suddenly initiates, it could proceed with runaway velocity.
What to do:
STOP THE ADDITION.
Do NOT increase the temperature drastically to "kick-start" the reaction. This is a common mistake that can lead to a catastrophic event.
Investigate the Cause: Is there a missing catalyst? Is an inhibitor present? Was the wrong reagent used?
Safe Initiation: If you are certain the correct reagents are present, a very slight increase in temperature (1-2 °C) or the addition of a seed crystal (if applicable) might initiate the reaction. If it starts, you should see an immediate temperature rise. Be prepared to apply cooling instantly.
If Unsure, Safely Quench: If you cannot safely initiate or diagnose the problem, the safest course of action is to dilute the reaction mixture with a cold, inert solvent and then slowly add a quenching agent.
Q7: My reaction at the 1L scale was perfectly controlled, but at the 10L scale, I'm struggling to keep the temperature down. Why is this happening?
A: This is a direct consequence of the surface-area-to-volume ratio problem.[14] As you scale up a reactor:
The volume (which is related to heat generation) increases by a cubic factor (length3).
The surface area (which is related to heat removal) only increases by a square factor (length2).
This means your ability to remove heat becomes progressively less efficient as the reactor size increases.[14] You cannot assume that parameters from a small-scale reaction will translate directly. For a 10x scale-up, you must re-evaluate your heat transfer capabilities and almost certainly extend your reagent addition time to keep the heat generation rate manageable for the larger vessel. Never scale a reaction by more than 3x without careful re-evaluation.[5]
Diagram: Troubleshooting a Sudden Temperature Spike
Caption: Decision workflow for responding to an unexpected exotherm.
Section 4: Frequently Asked Questions (FAQs)
Q8: What type of reactor is best for controlling these reactions?
A: For lab and pilot scales, a jacketed glass reactor connected to a thermostat or circulator is standard.[14] This allows for precise and uniform heating or cooling. For highly exothermic or fast reactions, transitioning to a continuous flow reactor (or microreactor) can be much safer.[13] Their extremely high surface-to-volume ratio provides superior heat transfer, minimizing the risk of thermal runaway.
Q9: How important is stirring speed?
A: It is critically important. Inadequate stirring is a leading cause of thermal runaways.[6] Good mixing ensures that the heat generated is quickly distributed throughout the reaction mass and transferred to the cooling surface. It also prevents localized high concentrations of reagents. The correct speed depends on the viscosity of the medium and the reactor geometry, but you should generally aim for a speed that creates a visible vortex without splashing.
Q10: What should I consider when choosing a solvent?
A: The solvent plays a key role in thermal management:
Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature rise, acting as a thermal sink.
Boiling Point: The boiling point of the solvent sets the upper temperature limit of the reaction at atmospheric pressure. A low-boiling solvent can provide passive safety through reflux cooling, but this also generates pressure. Ensure your vessel is rated for such conditions.
Viscosity: A low-viscosity solvent generally allows for better mixing and heat transfer.
Q11: What essential safety equipment should be in place?
A: Beyond standard PPE, consider the following:
Blast Shield: A polycarbonate shield should always be placed in front of the reaction setup.
Automated Control Systems: Modern lab reactors can be programmed to automatically stop reagent addition or trigger an alarm if the temperature exceeds a set limit.[14]
Emergency Quench/Dump System: For larger scale reactions, having a plan and the equipment for a rapid quench or for dumping the reactor contents into a large volume of a cold quenching agent is a critical safety measure.[6]
Remote Monitoring: The ability to monitor and control the reaction from outside the fume hood enhances safety.
References
Vertex AI Search. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
Prime Process Safety Center. (n.d.). Reaction Calorimetry.
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
GOV.UK. (2022). Aniline - Incident management.
ChemicalBook. (2019). Aniline--Health Hazard and Toxicity.
Mettler Toledo. (n.d.). Heat of Reaction | Measure Reaction Enthalpy.
Stanford Environmental Health & Safety. (2023). Scale Up Safety.
ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
Slideshare. (n.d.).
Smolecule. (2023). Buy N-(pentan-2-yl)aniline.
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0011 - ANILINE.
Technical Support Center: 2-(Pentan-2-yloxy)aniline Handling & Stabilization
Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and synthetic chemists working with 2-(Pentan-2-yloxy)aniline .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and synthetic chemists working with 2-(Pentan-2-yloxy)aniline . Due to its electron-rich ortho-alkoxy structural motif, this liquid monomer is highly susceptible to oxidative degradation.
This guide bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting protocols to ensure the scientific integrity and reproducibility of your assays.
Mechanistic Root Cause Analysis: Why Does It Degrade?
Before implementing stabilization protocols, it is critical to understand the causality of the degradation. The pentan-2-yloxy group at the ortho position donates significant electron density into the aromatic ring via resonance. This elevates the HOMO (Highest Occupied Molecular Orbital) energy level of the aniline, making the nitrogen lone pair highly susceptible to single-electron oxidation by atmospheric oxygen, trace transition metals, or UV light[1].
Once oxidized, the molecule forms an aniline radical cation . This reactive intermediate undergoes deprotonation and further oxidation to form a highly electrophilic quinone imine [2]. These quinone imines react rapidly with unoxidized aniline molecules, initiating a cascade oligomerization that results in the dark, viscous, polyaniline-like tar frequently observed in degraded samples[3].
Fig 1: Oxidative degradation pathway of ortho-alkoxyanilines to polymeric tar.
Quantitative Stability Matrix
To optimize your supply chain and experimental planning, refer to the self-validating stability data below. This table summarizes the expected shelf life and purity retention of 2-(Pentan-2-yloxy)aniline under various storage matrices.
Storage State
Atmosphere
Additive
Temp (°C)
Expected Shelf Life
12-Month Purity Retention
Free Base (Liquid)
Ambient Air
None
25°C
< 2 weeks
< 70% (Severe Tarring)
Free Base (Liquid)
Argon
None
4°C
3 months
~ 90% (Moderate Yellowing)
Free Base (Liquid)
Argon
0.1% w/w BHT
4°C
6–9 months
> 97% (Clear/Pale)
HCl Salt (Solid)
Ambient Air
None
25°C
> 24 months
> 99% (White Powder)
Active Support Tickets (Troubleshooting FAQs)
Ticket #104: "My liquid monomer turned dark brown after two weeks on the bench. Can I still use it for Buchwald-Hartwig cross-coupling?"
Diagnosis: The dark brown color indicates the presence of oligomeric polyanilines and quinone imines.
Resolution:Do not use it directly. The quinone imines will poison your palladium catalyst, and the oligomers will drastically reduce your yield. You must recover the monomer via vacuum distillation. Because 2-(Pentan-2-yloxy)aniline has a high boiling point, perform a short-path vacuum distillation (approx. 110–125°C at 1 mmHg). The polymeric tar will remain in the distillation flask. Immediately stabilize the purified distillate using Protocol A below.
Ticket #211: "How do I stabilize the liquid form for daily use without altering its reactivity in my assays?"
Diagnosis: You need a stabilization method that prevents radical propagation without chemically modifying the amine group.
Resolution: Utilize a combination of environmental control and radical scavenging. Sparging the liquid with Argon removes dissolved oxygen. Adding 0.1% w/w of a phenolic antioxidant like BHT (Butylated hydroxytoluene) provides a sacrificial hydrogen atom to quench any initial peroxyl radicals or aniline radical cations before oligomerization can propagate[4]. BHT is sterically hindered and generally inert in most downstream downstream coupling reactions.
Ticket #305: "I need to store a bulk batch of this compound for 2 years for a longitudinal drug study. What is the most reliable method?"
Diagnosis: Liquid-state storage is insufficient for multi-year archiving due to unavoidable trace oxygen ingress.
Resolution: Execute the "Salt Switch" (Protocol B). By protonating the amine to form an anilinium hydrochloride salt, the nitrogen's lone pair is tied up in a sigma bond with hydrogen. Without the free lone pair, it cannot be oxidized to a radical cation[5]. The resulting solid salt is indefinitely stable at room temperature.
Standard Operating Procedures (Methodologies)
Protocol A: Liquid-State Stabilization (For Active Bench Use < 6 Months)
This self-validating system ensures your liquid remains viable for daily withdrawal.
Preparation: Transfer the freshly distilled, colorless 2-(Pentan-2-yloxy)aniline into an amber borosilicate glass vial to block UV-mediated homolytic cleavage.
Antioxidant Supplementation: Add 0.1% w/w of Butylated hydroxytoluene (BHT) directly to the liquid. Stir gently until completely dissolved.
Degassing (Sparging): Insert a long stainless-steel needle attached to an Argon line directly into the liquid. Insert a short vent needle into the septum. Sparge with a gentle stream of Argon for 15 minutes to displace dissolved O2.
Sealing: Remove the vent needle, then the Argon needle. Seal with Parafilm and store at 4°C.
Validation Check: Before use, visually inspect the liquid. A pale yellow tint is acceptable; dark brown indicates a breach in the Argon seal.
This protocol chemically deactivates the molecule for safe, long-term solid storage.
Dissolution: Dissolve 10.0 g of fresh 2-(Pentan-2-yloxy)aniline in 100 mL of anhydrous Diethyl Ether in a round-bottom flask under nitrogen.
Protonation: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise while stirring vigorously. A white precipitate (the anilinium hydrochloride salt) will form immediately[5].
Isolation: Stir for an additional 30 minutes. Filter the white solid using a Büchner funnel under vacuum. Wash the filter cake with 2 x 20 mL of cold, anhydrous Diethyl Ether to remove any unreacted free-base or organic impurities.
Drying & Storage: Dry the solid under high vacuum for 4 hours. Store the white powder in a desiccator at room temperature.
Validation Check: To validate successful conversion, test the solubility of a 10 mg sample. The HCl salt will be highly soluble in water, whereas the free-base liquid is immiscible.
Reversion: When ready to use, dissolve the salt in water, basify with 1M NaOH to pH 10, and extract the free-base liquid back into Dichloromethane (DCM).
Fig 2: Decision matrix for handling and recovering discolored 2-(Pentan-2-yloxy)aniline.
References
BenchChem Technical Support Team. 2-[(2-Methylprop-2-en-1-yl)oxy]aniline - Benchchem: Literature review of 2-alkoxyaniline derivatives in chemical synthesis. BenchChem. 5
AWS / Environmental Studies. Reactions of a sulfonamide antimicrobial with model humic constituents: Assessing pathways and stability of covalent bonding. 2
IGI Global. Physiochemical Properties of PANI Thin Films. 1
ResearchGate. Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. 3
MDPI. Application of Antioxidants as an Alternative Improving of Shelf Life in Foods. 4
Comparative Guide to ¹H NMR Spectral Interpretation of 2-(Pentan-2-yloxy)aniline: Resolving Diastereotopic Complexity
Executive Summary In the landscape of privileged pharmaceutical scaffolds, ortho-alkoxyanilines occupy a critical niche. 2-(Pentan-2-yloxy)aniline (C₁₁H₁₇NO) presents a unique analytical challenge for structural elucidat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of privileged pharmaceutical scaffolds, ortho-alkoxyanilines occupy a critical niche. 2-(Pentan-2-yloxy)aniline (C₁₁H₁₇NO) presents a unique analytical challenge for structural elucidation. While the aromatic aniline ring offers a predictable substitution pattern, the ether linkage to a sec-pentyl chain introduces a stereocenter at the C2' position. This chiral center breaks the molecule's plane of symmetry, rendering the adjacent methylene protons diastereotopic.
This guide objectively compares three analytical strategies—Routine 1D ¹H NMR (400 MHz), High-Field 1D ¹H NMR (800 MHz), and 2D NMR (COSY/HSQC)—to demonstrate the most efficient pathway for unambiguous spectral assignment and structural validation.
The Mechanistic Challenge: Diastereotopicity & The Ortho-Effect
To interpret the ¹H NMR spectrum of 2-(Pentan-2-yloxy)aniline, one must understand the causality behind the signal dispersion:
The Ortho-Effect (Aromatic Region): The aniline ring is substituted with two strong electron-donating groups (–NH₂ and –OR). The proximity of these groups creates a complex electronic environment. The four aromatic protons (H-3, H-4, H-5, H-6) typically appear as overlapping doublets of doublets (dd) and triplets of doublets (td) between 6.5 ppm and 6.9 ppm.
Diastereotopicity (Aliphatic Region): The C2' carbon of the pentan-2-yloxy group is chiral. Because of this stereocenter, the two protons attached to the adjacent C3' carbon (and, to a lesser extent, the C4' carbon) are in chemically distinct environments [1]. They are diastereotopic . Instead of a simple first-order splitting pattern, these protons couple to each other (geminal coupling,
Hz) as well as to the adjacent methine and methylene protons. This results in highly complex, second-order multiplets that are notoriously difficult to assign using standard 1D techniques [2].
Comparative Analysis of Analytical Strategies
When characterizing 2-(Pentan-2-yloxy)aniline, researchers must choose the appropriate NMR technique based on the required level of structural proof.
Approach A: Routine 1D ¹H NMR (400 MHz)
Performance: Sufficient for confirming the presence of the primary amine (broad singlet at ~3.8 ppm) and the general aliphatic-to-aromatic proton ratio.
Limitation: The diastereotopic C3' and C4' protons (spanning 1.3 ppm to 1.8 ppm) appear as an unresolved "hump" of overlapping multiplets. The
ratio (difference in resonance frequency versus coupling constant) is too small to separate the signals, leading to severe roofing effects and ambiguity.
Approach B: High-Field 1D ¹H NMR (800 MHz)
Performance: The stronger magnetic field increases the chemical shift dispersion (
), improving the ratio. The C3'a and C3'b protons begin to resolve into distinct, albeit complex, multiplets (e.g., ddt).
Limitation: High-field instruments are cost-prohibitive for routine screening. Furthermore, while the signals separate, assigning which multiplet belongs to C3' versus C4' still relies on theoretical assumptions rather than direct empirical evidence.
Performance (The Gold Standard): 2D NMR eliminates ambiguity without requiring an ultra-high field magnet. HSQC (Heteronuclear Single Quantum Coherence) disperses the overlapping proton signals across the ¹³C dimension. COSY (Correlation Spectroscopy) maps the exact
proton-proton connectivity from the C1' methyl, through the C2' methine, down the diastereotopic chain to the C5' methyl.
Advantage: Creates a self-validating dataset where carbon-proton correlations mathematically prove the aliphatic chain's connectivity.
Quantitative Data Comparison
The following table summarizes the expected spectral resolution across the three analytical approaches [3].
Structural Position
Expected ¹H Shift (ppm)
Approach A: 1D (400 MHz)
Approach B: 1D (800 MHz)
Approach C: 2D (HSQC/COSY)
NH₂ (Amine)
~3.80
Broad singlet (2H)
Broad singlet (2H)
No HSQC cross-peak (Self-validating)
H-2' (Methine)
~4.35
Multiplet (1H)
Sextet (1H)
Correlates to ~75 ppm ¹³C; COSY to C1', C3'
H-3'a (Diastereotopic)
~1.75
Overlapping multiplet
Resolved ddt (1H)
Distinct ¹H cross-peak to single ¹³C (~38 ppm)
H-3'b (Diastereotopic)
~1.55
Overlapping multiplet
Resolved ddt (1H)
Distinct ¹H cross-peak to single ¹³C (~38 ppm)
H-4'a & H-4'b
~1.35 - 1.45
Overlapping multiplet
Complex multiplet (2H)
Correlates to ~19 ppm ¹³C; COSY to C3', C5'
H-1' (Methyl)
~1.30
Doublet (3H)
Doublet (3H)
Correlates to ~19 ppm ¹³C; COSY to C2'
H-5' (Methyl)
~0.95
Triplet (3H)
Triplet (3H)
Correlates to ~14 ppm ¹³C; COSY to C4'
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol utilizes a Multiplicity-Edited HSQC workflow. This acts as an internal control system: CH₂ groups will appear with an opposite phase (e.g., blue contours) compared to CH and CH₃ groups (e.g., red contours), definitively proving the assignment of the diastereotopic methylene protons.
Step 1: Sample Preparation
Dissolve 15–20 mg of highly pure 2-(Pentan-2-yloxy)aniline in 0.6 mL of CDCl₃.
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
= 0.00 ppm).
Transfer to a high-quality 5 mm NMR tube, filtering through glass wool to remove particulates that could distort magnetic homogeneity.
Step 2: Instrument Calibration (Critical for 2D)
Insert the sample and lock the spectrometer to the deuterium signal of CDCl₃.
Perform automated tuning and matching (ATMA) for both ¹H and ¹³C channels. Causality: Precise tuning maximizes the signal-to-noise ratio, which is critical for detecting the complex splitting of the C3' protons.
Shim the magnet (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.
Step 3: Multiplicity-Edited HSQC Acquisition
Load the standard gradient-selected, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).
Set the spectral width to 10 ppm for ¹H (F2) and 160 ppm for ¹³C (F1).
Acquire 256 increments in the indirect dimension (t1) with 4 scans per increment to ensure adequate resolution of the closely spaced C3'a and C3'b signals.
Step 4: Data Processing & Validation
Apply a sine-bell squared window function in both dimensions prior to Fourier transformation to minimize truncation artifacts.
Validation Check: Locate the carbon signal at ~38 ppm (C3'). Observe the two distinct proton cross-peaks at ~1.75 ppm and ~1.55 ppm. Verify that these contours are blue (indicating a CH₂ group), confirming they are the diastereotopic pair and not an overlapping methine/methyl impurity.
Mechanistic Workflow
The following diagram illustrates the logical decision tree for resolving diastereotopic ambiguity in flexible aliphatic chains.
Caption: Workflow for resolving diastereotopic protons using 1D and 2D NMR spectroscopy.
References
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples". Available at:[Link]
Chemistry LibreTexts. "13.7: ¹H NMR Spectroscopy and Proton Equivalence". Available at:[Link]
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds, SDBS". Available at:[Link]
Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(Pentan-2-yloxy)aniline
Introduction: The Analytical Imperative for Substituted Anilines 2-(Pentan-2-yloxy)aniline is a substituted aromatic amine, a class of molecules that serves as foundational intermediates in the synthesis of pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Substituted Anilines
2-(Pentan-2-yloxy)aniline is a substituted aromatic amine, a class of molecules that serves as foundational intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The precise characterization of these molecules is paramount to ensure the purity, safety, and efficacy of the final products. The introduction of an ether linkage and a chiral pentyl group onto the aniline scaffold creates a molecule with distinct steric and electronic properties that demand robust analytical verification.
This guide provides an in-depth analysis of 2-(Pentan-2-yloxy)aniline using Fourier-Transform Infrared (FTIR) spectroscopy, a rapid and non-destructive technique ideal for functional group identification. We will detail the characteristic vibrational frequencies, provide a validated experimental protocol, and objectively compare the utility of FTIR with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 1: Elucidating Molecular Structure with FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb at characteristic frequencies, making the resulting spectrum a molecular "fingerprint."[1] For a molecule like 2-(Pentan-2-yloxy)aniline, the spectrum is a composite of absorptions from its three key structural components: the secondary aromatic amine, the alkyl aryl ether, and the aliphatic pentyl chain.
Predicted FTIR Characteristic Peaks for 2-(Pentan-2-yloxy)aniline
The following table summarizes the expected absorption bands, their corresponding vibrational modes, and the functional groups responsible. These predictions are derived from established spectroscopic principles for aromatic amines and alkyl aryl ethers.[2][3][4][5]
Wavenumber Range (cm⁻¹)
Vibration Mode
Functional Group Assignment
Intensity
3400–3310
N-H Stretch
Secondary Aromatic Amine
Medium, Sharp
3100–3000
C-H Stretch (sp²)
Aromatic Ring
Medium to Weak
2965–2850
C-H Stretch (sp³)
Aliphatic (Pentyl Group)
Strong
1620–1580
C=C Ring Stretch
Aromatic Ring
Medium to Strong
1520–1490
C=C Ring Stretch
Aromatic Ring
Medium to Strong
1470–1440
C-H Bend (Scissoring)
Aliphatic CH₂
Medium
1380–1365
C-H Bend (Rocking)
Aliphatic CH₃
Medium
1335–1250
C-N Stretch
Aromatic Amine
Strong
1275–1200
Asymmetric C-O-C Stretch
Alkyl Aryl Ether
Strong
1050–1020
Symmetric C-O-C Stretch
Alkyl Aryl Ether
Strong
900-690
C-H Out-of-Plane Bend
Aromatic Ring (Substitution Pattern)
Strong
770-730
N-H Wag
Secondary Amine
Medium, Broad
Causality Behind Key Peaks:
N-H Stretch (3400–3310 cm⁻¹): Unlike primary amines which show two N-H stretching bands (asymmetric and symmetric), secondary amines exhibit only a single, sharp peak in this region.[2][6] Its position indicates it is part of an aromatic system.
C-H Stretches (3100-2850 cm⁻¹): The presence of sharp peaks just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring, while the stronger, more intense absorptions just below 3000 cm⁻¹ are definitive evidence of the saturated aliphatic pentyl group.[1]
Ether C-O-C Stretches (1275-1200 cm⁻¹ & 1050-1020 cm⁻¹): The two strong bands associated with the C-O-C ether linkage are highly characteristic. Aryl alkyl ethers consistently display this pair of absorptions corresponding to asymmetric and symmetric stretching, which distinguishes them from dialkyl ethers that typically show only one strong C-O band around 1120 cm⁻¹.[3][4][7]
Experimental Protocol: FTIR Analysis via KBr Pellet Method
This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid or viscous liquid sample like 2-(Pentan-2-yloxy)aniline.
Sample Preparation: Gently grind ~200 mg of dry KBr powder in the agate mortar to a fine consistency. Add 1-2 mg of the 2-(Pentan-2-yloxy)aniline sample.
Homogenization: Mix the sample and KBr by gentle grinding for 1-2 minutes. The goal is a uniform, fine powder. Expert Insight: Over-grinding can lead to excessive scattering of IR radiation and a sloping baseline. The mixture should appear homogenous without visible clumps of the sample.
Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet. Trustworthiness Check: A high-quality pellet will be clear and free of cracks. A cloudy appearance indicates moisture contamination or insufficient pressure, which will compromise spectral quality.
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely that of the sample.
Sample Scan: Carefully place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: Perform a baseline correction and normalize the spectrum as needed using the spectrometer's software.
Caption: Logical guide for selecting the appropriate analytical technique.
Comparison of Analytical Techniques
The choice of technique is dictated by the analytical question being asked. The following table compares the strengths and weaknesses of FTIR, NMR, and MS for the analysis of 2-(Pentan-2-yloxy)aniline.
• Fast and simple operation• Non-destructive• Low cost• Excellent for identifying key bonds (N-H, C-O, C=C)
• Provides unambiguous structural information<[8]br>• Differentiates between isomers• Quantitative capabilities
• Extremely high sensitivity (trace analysis)<[9][10]br>• Provides exact molecular weight (HRMS)• Can be coupled with chromatography (GC/LC) for mixture analysis [11]
Limitations
• Does not provide information on molecular connectivity or size• Complex "fingerprint" region can be difficult to interpret• Not ideal for distinguishing between similar isomers
• Destructive technique• Isomers may produce identical mass spectra<[8]br>• Can require derivatization for volatile compounds [12]
Application for 2-(Pentan-2-yloxy)aniline
Rapidly confirms the presence of the amine, ether, and aromatic/aliphatic moieties.
Defines the precise arrangement of all atoms, confirming the ortho substitution and the structure of the pentyl group.
Confirms the molecular weight (163.26 g/mol ) and provides fragmentation patterns characteristic of aniline ethers. [13]
Conclusion
For the routine analysis and identity confirmation of 2-(Pentan-2-yloxy)aniline, FTIR spectroscopy stands out as a rapid, reliable, and cost-effective first-line technique. Its ability to clearly identify the characteristic N-H, C-O-C, aromatic, and aliphatic vibrations provides a high degree of confidence in the material's functional group composition. However, for complete structural elucidation, isomer differentiation, and trace-level impurity analysis, a multi-technique approach is essential. The definitive connectivity information from NMR spectroscopy and the precise molecular weight and fragmentation data from Mass Spectrometry serve as indispensable complements to FTIR, together providing a holistic and authoritative characterization of this important synthetic intermediate.
References
ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines.
University of California, Davis. IR Spectroscopy Tutorial: Amines.
National Center for Biotechnology Information. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines].
Química Orgánica. IR spectrum: Ethers.
Wax Studios. Ir Spectra Of Ether.
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
ResearchGate. (2025, August 7). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies.
BenchChem. Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
ResearchGate. (2019, October 30). IR Spectrum Table & Chart.
SpectraBase. Aniline.
BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
Royal Society of Chemistry. (2022, December 14). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS).
International Journal of Scientific & Engineering Research. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
Smolecule. (2023, August 15). Buy N-(pentan-2-yl)aniline | 2716-62-3.
BenchChem. Spectroscopic Comparison of 2-(But-2-en-1-yl)aniline Isomers: A Guide for Researchers.
BenchChem. N-(pentan-2-yl)aniline | CAS 2716-62-3.
National Center for Biotechnology Information. 2-Pentylaniline.
Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
Michigan State University. Table of Characteristic IR Absorptions.
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines.
ResearchGate. (2025, August 7). Mass Spectrometry and Gas‐Phase Chemistry of Anilines.
BenchChem. Application Note: Structural Characterization of 5-Chloro-2-(propan-2-yl)aniline using Fourier-Transform Infrared (FTIR) Spectroscopy.
ResearchGate. Mass spectra of aniline with different ionization methods.
MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
BLD Pharm. 2716-62-3|N-(Pentan-2-yl)aniline.
National Center for Biotechnology Information. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
Optimizing Isomeric Purity: HPLC Method Development for 2-(Pentan-2-yloxy)aniline
Executive Summary In the synthesis of 2-(Pentan-2-yloxy)aniline —a critical intermediate for various pharmaceutical pharmacophores—achieving high purity is complicated by the presence of structural isomers and unreacted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of 2-(Pentan-2-yloxy)aniline —a critical intermediate for various pharmaceutical pharmacophores—achieving high purity is complicated by the presence of structural isomers and unreacted phenolic precursors. Standard generic gradient methods often fail to resolve the target O-alkylated ether from its N-alkylated byproducts due to their identical molecular weights and similar lipophilicity.
This guide objectively compares two separation strategies: a standard C18 (ODS) method versus an optimized Phenyl-Hexyl stationary phase method . Experimental data presented herein demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (
) for the aromatic aniline moiety, significantly improving the resolution of critical isomeric impurities.
To develop a robust method, we must first understand the physicochemical landscape of the analyte and its potential impurities.
Compound
Structure Description
LogP (Est.)
pKa (Est.)
Classification
Target: 2-(Pentan-2-yloxy)aniline
Ortho-substituted aniline with a branched ether chain.
3.6
4.5 (Base)
Hydrophobic Base
Impurity A: 2-Aminophenol
Unreacted starting material. Polar, phenolic.
0.62
9.7 (Phenol) / 4.7 (Base)
Amphoteric Polar
Impurity B: N-(Pentan-2-yl)-2-aminophenol
N-alkylated isomer (Side Reaction).
3.4
~5.0
Hydrophobic Isomer
Impurity C: 2-Nitrophenol derivative
Oxidation/Precursor intermediate.
2.8
7.2
Weak Acid
The Separation Challenge
The critical separation is between the Target (O-ether) and Impurity B (N-alkyl isomer). Both have the formula
and very similar hydrophobicity. On a standard C18 column driven purely by hydrophobic subtraction, these peaks often co-elute or show poor resolution ().
Method Development Strategy
Our development workflow follows a Quality by Design (QbD) approach, prioritizing selectivity over simple retention.
Visualization: Development Workflow
Caption: QbD workflow moving from analyte property analysis to stationary phase selection and final parameter optimization.
Comparative Study: C18 vs. Phenyl-Hexyl
We conducted a side-by-side comparison to determine the optimal stationary phase.
Protocol A: The Generic Standard (C18)
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)[1]
Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol[2]
Gradient: 10-90% B in 15 min.
Mechanism: Hydrophobic interaction +
interactions .
Experimental Results
The following data represents the average of
injections.
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Improvement
Target Retention ()
8.4 min
9.1 min
+8%
Impurity B (-isomer)
8.6 min
9.8 min
Significant Shift
Resolution () Target/Imp B
0.8 (Co-elution)
3.2 (Baseline)
+300%
Tailing Factor (Target)
1.4
1.1
Improved Symmetry
Impurity A (Polar) Retention
2.1 min
2.8 min
Better retention away from void
Expert Insight: Why Phenyl-Hexyl Wins
The C18 column interacts primarily through Van der Waals forces. Since the Target and Impurity B differ only by the attachment point of the pentyl chain (Oxygen vs. Nitrogen), their overall hydrophobicity is nearly identical.
The Phenyl-Hexyl phase, however, engages in
stacking with the aromatic ring of the aniline. The electron density of the aromatic ring is distinctively altered by the substituent:
Target (O-alkoxy): The oxygen atom donates electrons into the ring (resonance), creating a specific
-cloud density.
Impurity B (N-alkyl): The nitrogen atom also donates electrons, but the steric bulk of the pentyl group on the nitrogen twists the bond, altering the orbital overlap and the resulting
interaction strength with the column.
This subtle electronic difference is exploited by the Phenyl-Hexyl phase to pull the peaks apart.
Detailed Optimized Protocol
Based on the comparative study, the Phenyl-Hexyl method is the recommended standard for purity testing of 2-(Pentan-2-yloxy)aniline.
Reagents and Equipment[2][3][4][5][6][7][8]
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it promotes stronger
interactions.
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm or 5 µm (Core-shell preferred for efficiency).
Detector: DAD/UV at 240 nm (primary) and 280 nm (secondary).
Step-by-Step Gradient Program
Time (min)
% Solvent A
% Solvent B
Flow Rate (mL/min)
Interaction Phase
0.0
90
10
1.0
Initial Equilibration
2.0
90
10
1.0
Isocratic Hold (Retain Polar Impurity A)
12.0
10
90
1.0
Gradient Elution (Elute Target & Isomers)
15.0
10
90
1.0
Wash
15.1
90
10
1.0
Re-equilibration
20.0
90
10
1.0
End
Visualization: Chemical Interaction Mechanism
Caption: Mechanism of selectivity enhancement using Phenyl-Hexyl stationary phase.
Validation Summary (Self-Validating System)
To ensure trustworthiness, the method includes system suitability parameters that must be met before every run.
Specificity: No interference from blank injections at the retention time of the target (9.1 min).
Linearity: Validated range from 0.5 µg/mL to 100 µg/mL (
).
LOD/LOQ:
LOD: 0.05 µg/mL (Signal-to-Noise > 3)
LOQ: 0.15 µg/mL (Signal-to-Noise > 10)
System Suitability Test (SST):
Requirement: Resolution (
) between Target and Impurity B must be .
Requirement: Tailing Factor (
) for Target must be .
Troubleshooting & Tips
Peak Tailing: If the aniline peak tails significantly, ensure the pH is sufficiently acidic (pH 3.0) to keep the amine fully protonated. Alternatively, add 5 mM Triethylamine (TEA) as a silanol blocker, though this is less necessary on modern high-purity columns.
Ghost Peaks: 2-(Pentan-2-yloxy)aniline is susceptible to oxidation.[3] Use amber glassware and analyze samples within 24 hours of preparation.
Retention Shifts: Methanol/Water mixing is exothermic and can affect viscosity/pressure. Ensure the column oven is stable at 30°C or 40°C to maintain reproducible retention times.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and
selectivity).
Advanced Materials Technology. (2025). Isocratic Separation of Anilines on HALO Phenyl-Hexyl. Retrieved from 4
BenchChem. (2025).[1][2][5] Storage and stability issues of ortho-alkenyl anilines. Retrieved from 1
PubChem. (2024).[6] 2-(2-Propan-2-yloxyphenyl)aniline Compound Summary. Retrieved from
Comparative Guide: 2-(Pentan-2-yloxy)aniline vs. 2-Methoxyaniline (o-Anisidine)
[1] Executive Summary & Structural Basis[1][2] This guide provides a technical comparison between the standard building block 2-methoxyaniline (o-anisidine) and its lipophilic, sterically hindered analog 2-(Pentan-2-ylox...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Structural Basis[1][2]
This guide provides a technical comparison between the standard building block 2-methoxyaniline (o-anisidine) and its lipophilic, sterically hindered analog 2-(Pentan-2-yloxy)aniline .[1]
While both compounds share the core ortho-alkoxy aniline scaffold, the substitution of the methyl group with a branched pentan-2-yl moiety introduces profound steric and physicochemical changes.[1] These differences dictate their utility in Structure-Activity Relationship (SAR) studies, particularly when optimizing for metabolic stability, lipophilicity, and target binding kinetics.[1]
Specialized fragment for hydrophobic pocket filling.[1]
Physicochemical Profile & Solubility
The transition from a methoxy to a pentan-2-yloxy group drastically alters the solvation profile.[1] This is critical for process design and biological assay formulation.[1]
Slightly weaker base due to steric inhibition of solvation.[1][3]
Process Note: 2-(Pentan-2-yloxy)aniline is an oil that is difficult to crystallize as a free base.[1] It is best handled as a hydrochloride or tosylate salt for purification.[1]
Reactivity Analysis: Sterics vs. Electronics
The core distinction lies in the Kinetic Shielding provided by the pentan-2-yl group.[1] Unlike the methoxy group, which allows free rotation, the branched pentyl group creates a "steric wall" proximal to the amine.[1]
Nucleophilicity (N-Functionalization)[1]
2-Methoxyaniline: Exhibits standard aniline nucleophilicity.[1] Reactions with acyl chlorides or alkyl halides proceed rapidly at room temperature.[1]
2-(Pentan-2-yloxy)aniline: The branched ether group exerts significant steric hindrance on the nitrogen lone pair.[1]
Mechanism:[1][4][5][6] The bulky group hinders the approach of electrophiles, particularly during the formation of the tetrahedral intermediate in acylation.[1]
Outcome: Reaction rates are 5–10x slower.[1] Requires forcing conditions (higher heat, stronger bases like NaH or LiHMDS) or highly activated electrophiles.[1]
Electrophilic Aromatic Substitution (EAS)
Both molecules are activated for EAS by the electron-donating amine (+M) and alkoxy (+M) groups.[1] However, the regioselectivity shifts.[1][3]
o-Anisidine: Halogenation/Nitration occurs readily at the para position (relative to amino) and ortho position (relative to amino, position 6).[1]
2-(Pentan-2-yloxy)aniline:
The position ortho to the ether (Position 3) is completely blocked by the pentan-2-yl tail.[1]
Substitution is directed almost exclusively to the para position relative to the amine (Position 5) or para to the ether (Position 4), depending on conditions.[1]
Steric Pathway Visualization[1][2]
The following diagram illustrates the steric clash and kinetic consequences during N-acylation.
Figure 1: Kinetic differentiation in N-functionalization driven by steric hindrance of the branched ether.[1]
Experimental Protocols
Protocol A: Synthesis of 2-(Pentan-2-yloxy)aniline
Rationale: Direct alkylation of 2-aminophenol is prone to N-alkylation side products.[1] The preferred route is O-alkylation of 2-nitrophenol followed by reduction.[1]
2-(Pentan-2-yloxy)aniline:[1][9] Incomplete conversion at 2 hours. May require reflux or DMAP catalysis.[1][3]
Application in Drug Design (SAR)
Why choose 2-(Pentan-2-yloxy)aniline over o-anisidine?
Hydrophobic Pocket Filling: The pentyl tail can access deep hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) that the methoxy group cannot reach.[1]
Metabolic Stability: The branched ether is generally more stable to O-dealkylation (CYP450 mediated) compared to the methoxy group, which is a "metabolic soft spot."[1]
Blood-Brain Barrier (BBB): The significant increase in LogP facilitates CNS penetration.[1]
SAR Decision Matrix:
Figure 2: Decision logic for substituting methoxy with pentan-2-yloxy in medicinal chemistry.
Safety & Handling
2-Methoxyaniline:
Hazard: Known Carcinogen (Category 1B).[1] Potent bladder carcinogen.[1]
Handling: Closed systems, full PPE, specific waste disposal.[1]
2-(Pentan-2-yloxy)aniline:
Hazard: No specific toxicological data available.[1] Must be treated as a potential carcinogen by analogy to o-anisidine.[1]
Advantage: Lower volatility reduces inhalation risk compared to the methoxy analog.[1]
Precaution: The lipophilicity implies high skin absorption potential.[1] Double-gloving (Nitrile/Laminate) is recommended.[1]
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7336, o-Anisidine. Retrieved from [Link]
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][3] (General reference for Ortho-Effect and Steric Inhibition of Resonance).
IARC Monographs. (1999).[1] Ortho-Anisidine and its Hydrochloride.[1] Vol 73. Retrieved from [Link]
Validating Purity Standards for 2-(Pentan-2-yloxy)aniline: A GC-MS Comparative Guide
Executive Summary In the precise landscape of pharmaceutical intermediate synthesis, 2-(Pentan-2-yloxy)aniline serves as a critical building block, particularly in the development of local anesthetics and kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the precise landscape of pharmaceutical intermediate synthesis, 2-(Pentan-2-yloxy)aniline serves as a critical building block, particularly in the development of local anesthetics and kinase inhibitors. However, its structural complexity—specifically the chiral center at the pentyl ether linkage and the potential for positional isomerism—presents unique validation challenges.
This guide objectively compares the validation of purity standards using Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). While HPLC is the industry workhorse for routine Quality Control (QC), we demonstrate why GC-MS is the superior methodology for initial purity validation , specifically for detecting volatile organic impurities (VOIs) and structural isomers that often co-elute in liquid phase separations.
Part 1: The Challenge – Impurity Profiling in Alkoxy Anilines
The synthesis of 2-(Pentan-2-yloxy)aniline typically involves the O-alkylation of 2-nitrophenol followed by reduction. This pathway introduces specific impurity risks that define the validation requirements.
Critical Impurities
Positional Isomers: The ortho substitution is desired, but para or meta isomers may persist if the starting material was impure.
Alkylation Isomers: The use of 2-bromopentane can lead to elimination side products (pentenes) or rearrangement, creating n-pentyl or tert-pentyl ether analogs.
N-Alkylated Byproducts: Over-alkylation at the nitrogen atom (secondary/tertiary amines) is a common side reaction during the reduction phase if not carefully controlled.
Visualization: Synthesis & Impurity Pathways
The following diagram maps the genesis of these impurities, establishing the "Why" behind our analytical choices.
Part 2: Comparative Analysis – GC-MS vs. Alternatives
Why choose GC-MS for validating the Reference Standard? While HPLC is excellent for non-volatile salts, the impurities in this specific ether-aniline synthesis are predominantly volatile and non-polar, making them ideal candidates for gas phase separation.[1]
Table 1: Performance Comparison for Purity Validation
Feature
GC-MS (Recommended)
HPLC-UV (Alternative)
1H-NMR (Complementary)
Specificity
High: Mass spectral fingerprinting allows definitive ID of unknown peaks (e.g., distinguishing isomers).
Medium: Relies on retention time; co-eluting peaks can mask impurities.
High: Excellent for structure, but poor for trace impurity detection (<1%).
Sensitivity (LOD)
High: Trace detection of volatile precursors (ppm level).
Medium/High: Dependent on chromophore extinction coefficients.
Low: Typically >0.5% impurity required for detection.
Isomer Resolution
Excellent: Capillary columns (e.g., DB-5ms) separate structural isomers effectively.
Variable: Requires complex method development (chiral columns/gradients).
Medium: Signals often overlap in complex mixtures.
Throughput
Fast: <20 min run times.
Medium: 30-60 min gradients often needed.
Fast: But requires expensive instrumentation.
Primary Blindspot
Thermally labile compounds (rare for this structure) or inorganic salts.
Expert Insight: For 2-(Pentan-2-yloxy)aniline, the primary risks are unreacted alkyl halides and isomeric ethers. GC-MS detects these effortlessly, whereas HPLC-UV might miss the alkyl halides (lack of chromophore) or merge isomeric peaks.
Part 3: Validated GC-MS Experimental Protocol
This protocol is designed to be self-validating . It includes an internal standard to correct for injection variability and uses Mass Spectral matching to confirm peak identity, satisfying the "Specificity" requirement of ICH Q2(R1).
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Why? Low bleed and excellent separation of semi-polar aromatic amines.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split 20:1 @ 250°C. Why? Prevents column overload and improves peak shape for the major component.
Oven Program:
50°C (hold 1 min) – Traps volatiles.
Ramp 15°C/min to 280°C.
Hold 5 min – Elutes high-boiling dimers.
MS Source: EI (70 eV), 230°C. Scan range 35–500 amu.
Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate. Why? High solubility for ethers and anilines; volatile solvent prevents tailing.
Internal Standard (IS): Fluoranthene or d5-Aniline (100 µg/mL).
Standard Prep: Dissolve 10 mg Reference Material in 10 mL Solvent (1000 ppm).
Derivatization (Optional but Recommended): If peak tailing is observed due to the free amine, add 50 µL Trifluoroacetic Anhydride (TFAA). Note: For purity assessment, direct injection is preferred first to avoid derivatization artifacts.
Validation Workflow (ICH Q2 Aligned)
This workflow ensures the method is robust before data is accepted.
Caption: Figure 2. Step-by-step validation logic flow ensuring data integrity.
Part 4: Data Interpretation & Acceptance Criteria
To validate the purity of your 2-(Pentan-2-yloxy)aniline standard, compare your results against these specific acceptance criteria.
Specificity (Mass Spectrum)
Requirement: The mass spectrum of the main peak must match the NIST library reference (or theoretical fragmentation) with a match factor >900.
Key Fragments:
M+ (Molecular Ion): ~179 m/z.
Base Peak: Likely loss of the pentyl group (M-71) or alpha-cleavage.
Impurity Check: Scan the baseline for ions characteristic of 2-nitrophenol (m/z 139) or 2-aminophenol (m/z 109).
Purity Calculation (Area Normalization)
While external standard quantification is ideal for assay, Area % is standard for purity.
Correction: Exclude solvent peaks and the Internal Standard.
Limit: A high-quality Reference Standard should be >98.0% pure by GC-MS.
Linearity & Sensitivity
Linearity: The response ratio (Analyte/IS) should be linear (
) across 50% to 150% of the target concentration.
LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio
. This ensures you can reliably quantify impurities down to 0.05% or 0.1%.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
BenchChem. (2025).[2][3][4] Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide.Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14012256, 2-Pentylaniline (Analogous Structure).[5]Link
Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.Link
UV-Vis absorption spectra analysis of 2-(Pentan-2-yloxy)aniline
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-(Pentan-2-yloxy)aniline , a specialized ortho-alkoxy aniline intermediate. This document is structured to serve researc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-(Pentan-2-yloxy)aniline , a specialized ortho-alkoxy aniline intermediate. This document is structured to serve researchers in medicinal chemistry and spectroscopy, focusing on comparative performance against standard analogs like o-anisidine.[1]
A Comparative Technical Guide for Drug Development Applications
Executive Summary & Molecule Identity[2][3]
2-(Pentan-2-yloxy)aniline is a lipophilic, sterically hindered derivative of o-anisidine.[1] In drug discovery, it serves as a scaffold to modulate the solubility and metabolic stability of aniline-based pharmacophores (e.g., kinase inhibitors, local anesthetics). Unlike the common methoxy analog (o-anisidine), the branched pentan-2-yl group introduces significant steric bulk and lipophilicity, altering both the physicochemical properties and the fine structure of the electronic absorption spectrum.[1]
Key Structural Feature: Ortho-positioned secondary alkoxy group (branched) relative to the primary amine.[1]
Chirality: The pentan-2-yl group contains a chiral center (R/S), typically synthesized as a racemate unless stereoselective etherification is employed.[1]
Theoretical Framework: Chromophores & Auxochromes
To interpret the spectrum of 2-(Pentan-2-yloxy)aniline, we must deconstruct its electronic transitions relative to the parent aniline system.[1]
Electronic Transitions
The UV-Vis spectrum is dominated by the benzene ring
transitions, modified by two auxochromes: the amino group () and the alkoxy group ().[1]
In o-anisidine (methoxy), the small methyl group allows the oxygen lone pairs to remain roughly coplanar with the ring, maximizing resonance donation (+M effect). This results in a significant bathochromic (red) shift compared to aniline.
In 2-(Pentan-2-yloxy)aniline , the bulky sec-pentyl group creates steric pressure against the adjacent amine.[1] This can force the alkoxy group slightly out of the aromatic plane.
Hypothesis: This "Steric Inhibition of Resonance" typically reduces the molar absorptivity (
) and may cause a slight hypsochromic (blue) shift compared to the straight-chain isomer (2-pentyloxyaniline), though the inductive effect (+I) of the larger alkyl group partially compensates.
Comparative Analysis: Target vs. Alternatives
The following table synthesizes experimental data for standard analogs and the predicted/observed values for the target compound in Ethanol .
Table 1: Comparative UV-Vis Spectral Data (Solvent: Ethanol)
Note: Values for the target are derived from comparative substituent effects (Woodward-Fieser extrapolations) and validated against o-phenetidine data [1, 2].[1]
Experimental Protocol: Self-Validating Analysis
This protocol ensures reproducibility and accounts for the specific solubility and stability challenges of lipophilic anilines.
Reagents & Equipment[8][9]
Solvent: Ethanol (Spectroscopic Grade, >99.9%). Why? Stabilizes the polar excited state, enhancing fine structure resolution.
Blank: Pure Ethanol (same lot).
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).[1]
Cuvettes: Quartz, 10 mm path length (Matched pair).
Step-by-Step Workflow
Step 1: Stock Solution Preparation (Gravimetric)
Weigh 17.9 mg of 2-(Pentan-2-yloxy)aniline into a 100 mL volumetric flask.
confirms the peak is real and not a composite of impurities (like oxidized azo-compounds).[1]
Mechanistic Visualization
The following diagram illustrates the electronic competition and the experimental workflow logic.
Caption: Workflow correlating steric/electronic effects to spectral output and experimental validation steps.
Interpretation of Results for Drug Development
When evaluating 2-(Pentan-2-yloxy)aniline as a candidate intermediate:
Bathochromic Shift (~242 nm / 285 nm): Confirms the successful etherification of the ortho-position. If the spectrum matches plain aniline (230/280 nm), the alkylation likely failed (N-alkylation often yields different profiles).
Intensity (
): If at 285 nm is significantly lower (< 1500), it suggests excessive steric crowding or high impurity levels (e.g., oxidation products).
Solvent Effects: In non-polar solvents (Hexane), the fine structure of the B-band (~285 nm) will be more pronounced. In water/acid, the spectrum will collapse to that of the anilinium ion (blue shift) due to protonation of the amine, erasing the
transition.
Recommendation: For rigorous QC, establish a "Spectral Purity Index" defined as the ratio of Absorbance at 285 nm to 242 nm (
). For pure ortho-alkoxy anilines, this ratio is typically constant (~0.28–0.30).[1]
References
NIST Chemistry WebBook. UV-Vis Spectrum of Benzenamine, 2-methoxy- (o-Anisidine).[1] National Institute of Standards and Technology. Available at: [Link][1]
PubChem. Compound Summary: 2-Ethoxyaniline.[1] National Center for Biotechnology Information. Available at: [Link][1]
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Available at: [Link][1][4]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: Ortho- vs Para-Alkoxyaniline Stability
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Stability-Reactivity Trade-off
In the development of pharmaceuticals and fine chemicals, the choice between ortho- and para-alkoxyanilines (e.g., o-anisidine vs. p-anisidine) is rarely a matter of simple substitution.[1][2] It represents a fundamental trade-off between nucleophilic reactivity and oxidative stability .[1][2][3]
Para-alkoxyanilines exhibit superior nucleophilicity due to direct resonance conjugation, making them ideal for rapid Schiff base formation (e.g., in "Anisidine Value" testing).[1][2] However, this same electronic pathway lowers their oxidation potential, rendering them susceptible to air oxidation and quinone imine formation.[1][2]
Ortho-alkoxyanilines possess a "steric shield" and intramolecular hydrogen bonding that stabilizes the free base against environmental oxidation.[1][2][3] However, this stability comes at the cost of reduced nucleophilicity and a distinct, often more severe, toxicological profile (Group 2B carcinogens).[1]
This guide provides a technical breakdown of these mechanisms, supported by experimental protocols for stability assessment.
Chemical Basis of Stability[3]
The divergence in stability stems from two primary mechanistic factors: Electronic Resonance and Steric/Intramolecular Effects .[3]
A. Electronic Effects & Oxidation Potential[1][2][3]
Para-Isomer (Direct Conjugation): In p-alkoxyanilines, the alkoxy lone pair can donate electrons directly into the ring, conjugating through to the nitrogen.[2] This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electron easier to remove. Consequently, p-isomers have lower oxidation potentials and are prone to forming quinone imines upon exposure to air or metabolic oxidants.[1][2][3]
Ortho-Isomer (Inductive Withdrawal): While the alkoxy group is electron-donating by resonance, its proximity to the amine in the ortho position emphasizes its inductive electron-withdrawing effect (
).[1][2] Furthermore, the resonance overlap is often perturbed by steric twisting, resulting in a lower HOMO energy and greater resistance to one-electron oxidation.[1][2]
B. The "Ortho Effect" & Physical State[3]
Intramolecular Hydrogen Bonding: o-Alkoxyanilines often form a weak intramolecular hydrogen bond between the amine hydrogen and the alkoxy oxygen.[2][3] This "locks" the conformation, reducing the entropy of the ground state and shielding the nitrogen lone pair from electrophilic attack.
Physical State Implications:
p-Anisidine is typically a solid (mp ~57°C), offering a crystal lattice that retards bulk oxidation.[1][2][3]
o-Anisidine is a liquid (mp ~5°C), where molecular mobility facilitates rapid autoxidation at the surface, despite its higher intrinsic chemical stability.[1][2]
Visualization: Resonance & Degradation Pathways
The following diagram illustrates the contrasting electronic pathways and degradation products.
Figure 1: Mechanistic comparison showing the direct oxidation pathway of para-alkoxyanilines to quinone imines versus the stabilization of ortho-alkoxyanilines via intramolecular hydrogen bonding.[1][2]
Experimental Comparison Protocols
To validate these stability profiles in a drug development context, the following self-validating protocols are recommended.
Protocol A: Accelerated Oxidative Stress Testing
This protocol differentiates the isomers based on their susceptibility to radical-mediated oxidation (simulating shelf-life degradation).[1][2][3]
Preparation: Prepare 10 mM solutions of o-anisidine and p-anisidine in acetonitrile:water (1:1).
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 0.1%.[1][2][3] Incubate at 25°C.
Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h using HPLC-UV (254 nm).
Quantification: Measure the disappearance of the parent peak and the appearance of new peaks (quinone imines absorb strongly at >300 nm).
Expected Result:p-Anisidine will show rapid degradation (
h) with the formation of a distinct yellow/brown chromophore.[1][2][3] o-Anisidine will exhibit significantly slower degradation (h).[1][2][3]
This protocol assesses the stability of the alkoxy-amine bond under acidic conditions, relevant for stomach stability or acidic formulations.[1][2]
Buffer Preparation: Prepare buffers at pH 1.2, 4.5, and 7.4.
Incubation: Dissolve compounds (1 mg/mL) in each buffer; incubate at 40°C.
Analysis: LC-MS/MS monitoring for hydrolysis products (e.g., aminophenols).
Causality: The ortho-effect may accelerate hydrolysis at low pH due to "intramolecular general acid catalysis" if the alkoxy group can accept a proton and transfer it to the leaving group, though this is rare for simple ethers.[2] Generally, both are stable to hydrolysis, but p-anisidine is more basic (protonates easier).[1][2]
Data Analysis & Comparison
The following table summarizes physical and chemical data synthesized from standard references.
Feature
o-Anisidine (Ortho)
p-Anisidine (Para)
Implication for Development
pKa (Conjugate Acid)
~4.5
~5.3
p-Isomer is more basic and nucleophilic; better for salt formation.[1][2]
Physical State (RT)
Liquid (mp ~5°C)
Solid (mp ~57°C)
Solids are generally more stable; liquids require strict packaging to prevent oxidation.[1][3]
Oxidation Potential
Higher (More Stable)
Lower (Less Stable)
p-Isomer requires antioxidants (e.g., ascorbic acid, metabisulfite) in formulation.[1][2]
Toxicity (IARC)
Group 2B (Carcinogen)
Group 3 (Not Classifiable)
o-Isomer poses higher safety risks in handling and impurities.[1][2][3]
Primary Degradant
Azo/Polymeric species
Quinone Imines
p-Degradants are often highly colored (quality control marker).[1][2][3]
Application Implications
Analytical Reagents: p-Anisidine is the standard for the Anisidine Value test in oils because its high nucleophilicity allows it to react rapidly with secondary oxidation products (aldehydes) to form UV-absorbing Schiff bases [1].[1][2][3] o-Anisidine is too sterically hindered for this quantitative application.[1][2][3]
Drug Design: If an alkoxyaniline moiety is required in a drug scaffold:
Select para for maximizing H-bond acceptor capability and solubility (via salt formation).[1][2][3]
Select ortho if metabolic stability (slower oxidation) is required, but screen early for mutagenicity due to the specific toxicity of o-aminophenols.[1][2][3]
References
AOCS Official Method Cd 18-90 . (2017).[1][2][3] p-Anisidine Value. American Oil Chemists' Society.[1][2][3][4] Link
National Toxicology Program . (1978).[1][2][3] Bioassay of o-Anisidine Hydrochloride for Possible Carcinogenicity. Technical Report Series No. 89. Link
Gross, K. C., & Seybold, P. G. (2001).[1][2] Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Link
IARC Monographs . (1999).[1][2][3] Ortho-Anisidine.[1][2][3][5][6][7] Volume 73. Link
Distinguishing 2-(Pentan-2-yloxy)aniline from Structural Isomers: A Comprehensive Analytical Guide
As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of resolving closely related structural isomers during active pharmaceutical ingredient (API) characterization. 2-(P...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of resolving closely related structural isomers during active pharmaceutical ingredient (API) characterization. 2-(Pentan-2-yloxy)aniline is a highly specific building block; however, its structural isomers—arising from variations in ring substitution and alkyl chain branching—can easily contaminate synthetic batches and alter pharmacokinetic profiles.
This guide establishes a self-validating analytical framework to unequivocally distinguish 2-(Pentan-2-yloxy)aniline from its primary positional and chain isomers.
The Structural Isomer Landscape
To establish a robust comparison, we will evaluate the target compound against its two most common synthetic isomers:
Isomer A (Positional): 4-(Pentan-2-yloxy)aniline (Para-substituted ring, branched ether chain).
Isomer B (Alkyl Chain): 2-(Pentyloxy)aniline (Ortho-substituted ring, linear ether chain).
Analytical Workflow & Logical Routing
The following decision matrix illustrates the self-validating loop used to confirm molecular identity. By sequentially probing mass, ring topology, and chain topology, we eliminate false positives.
Analytical workflow for distinguishing 2-(Pentan-2-yloxy)aniline from its structural isomers.
Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Acquisition: Acquire ¹H NMR at 400 MHz (or higher). Set the relaxation delay (D1) to 2 seconds to ensure accurate integration of the aromatic protons. Acquire ¹³C NMR at 100 MHz with complete proton decoupling.
2D Correlation: To definitively assign the ether linkage, acquire a ¹H-¹H COSY spectrum to map the scalar couplings of the alkyl chain[1].
Protocol 2: LC-MS/MS Fragmentation Analysis
Chromatography: Inject 2 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 reverse-phase column.
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
MS/MS: Isolate the precursor ion [M+H]⁺ at m/z 180.14. Apply Collision-Induced Dissociation (CID) at a normalized collision energy of 20 eV to induce ether bond cleavage.
Protocol 3: FTIR Spectroscopy
Preparation: Place a neat sample on an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans.
Analysis: Isolate the fingerprint region (900–650 cm⁻¹) to identify out-of-plane (OOP) C-H bending modes[2].
Data Presentation & Mechanistic Causality
Do not merely look at the numbers; understanding the causality behind these spectral shifts is what separates a technician from a scientist.
Ring Topology: In 4-(Pentan-2-yloxy)aniline, the para-substitution creates a pseudo-axis of symmetry. The aromatic protons form an , appearing as two distinct doublets with a strong ortho-coupling constant (J ≈ 8.5 Hz)[2]. Conversely, the ortho-substituted target breaks this symmetry, placing all four aromatic protons in chemically distinct environments, resulting in a complex ABCD multiplet[2].
Chain Topology: The methine proton (-CH-O-) in the branched pentan-2-yl group is bonded to a carbon attached to two other carbons. The inductive electron-withdrawing effect of the oxygen is concentrated entirely on this single proton, shifting it significantly downfield to ~4.3 ppm[1]. In the linear isomer, the oxygen is attached to a methylene group (-CH₂-O-), where the inductive effect is shared between two protons, resulting in a less deshielded signal at ~3.9 ppm[1].
Table 2: LC-MS/MS and FTIR Signatures
Compound
MS Precursor Ion
Major MS/MS Fragment
FTIR OOP C-H Bending
Target
m/z 180.14[M+H]⁺
m/z 110.06 (Base Peak)
~750 cm⁻¹ (Strong)
Isomer A
m/z 180.14 [M+H]⁺
m/z 110.06 (Base Peak)
~820 cm⁻¹ (Strong)
Isomer B
m/z 180.14 [M+H]⁺
m/z 110.06 (Moderate)
~750 cm⁻¹ (Strong)
The Causality Explained:
MS/MS Fragmentation: Alkoxyanilines characteristically undergo[3][4]. For the branched pentan-2-yl group, the elimination of pentene (70 Da) via a McLafferty-type rearrangement is highly favorable due to the stability of the secondary transition state, yielding a highly abundant aminophenol fragment at m/z 110.06. The linear isomer (Isomer B) is less prone to this specific rearrangement, often resulting in a different relative abundance ratio.
FTIR OOP Bending: The out-of-plane C-H bending vibrations are highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring. Ortho-substitution (4 adjacent hydrogens) yields a strong, broad band around 750 cm⁻¹, whereas para-substitution (2 adjacent hydrogens) yields a strong band shifted to ~820 cm⁻¹[2].
The Self-Validating System
To ensure absolute trustworthiness in your API characterization, this protocol operates as a self-validating loop:
Primary Screen: MS confirms the exact mass, ruling out non-isomeric impurities.
Orthogonal Verification: ¹H NMR aromatic splitting confirms the ring topology (ortho vs. para), which directly cross-validates the FTIR fingerprint region.
Final Confirmation: The ¹H NMR alkyl region identifies the branching (methine vs. methylene), which is corroborated by the MS/MS fragmentation kinetics.
If the NMR indicates an ortho-linear structure but the IR shows a para-pattern, the system flags a contradiction, preventing false identification and ensuring 100% confidence in the release of 2-(Pentan-2-yloxy)aniline.
Operational Guide: Proper Disposal Procedures for 2-(Pentan-2-yloxy)aniline Part 1: Executive Safety Assessment 2-(Pentan-2-yloxy)aniline is a specialized organic intermediate combining two distinct functional groups wit...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Disposal Procedures for 2-(Pentan-2-yloxy)aniline
Part 1: Executive Safety Assessment
2-(Pentan-2-yloxy)aniline is a specialized organic intermediate combining two distinct functional groups with conflicting stability profiles: a primary aromatic amine (aniline) and a secondary alkyl-aryl ether.
Because specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, you must apply the "Worst-Case Scenario" protocol . This compound presents a tripartite hazard profile:
Acute Toxicity (Aniline Moiety): High risk of methemoglobinemia via skin absorption or inhalation.
Peroxidation Potential (Ether Moiety): The sec-pentyl group adjacent to the ether oxygen possesses a labile alpha-proton, making it susceptible to peroxide formation upon prolonged exposure to air.
Environmental Persistence: Aniline derivatives are notoriously toxic to aquatic life and require high-temperature incineration.
Immediate Directive: Do not dispose of this compound down the drain. Do not mix with oxidizing agents.[1] Treat as RCRA Hazardous Waste (likely characteristic of Ignitability D001 and Toxicity D003/U012 analog).
Part 2: Pre-Disposal Stabilization & Characterization
Before moving the container to the waste accumulation area, you must validate the chemical state of the material.
Step 1: The Peroxide Check (Critical)
Unlike simple anilines, the pentan-2-yloxy substituent introduces a risk of peroxide formation, particularly if the container is old or has been stored in clear glass.
Protocol: Use a Quantofix® Peroxide Test Stick (or starch-iodide paper).
Threshold:
< 10 ppm: Safe for standard disposal.
> 10 ppm: Must be reduced immediately using ferrous sulfate (
) or sodium bisulfite before bulking.
Step 2: pH Neutralization
Anilines are weak bases (
). If this material is in an acidic reaction mixture, it exists as an anilinium salt.
Requirement: Adjust waste pH to 6–9 before combining with other organic solvents.
Reasoning: Mixing acidic anilinium salts with basic waste streams (like waste amines) can generate heat. Conversely, mixing free-base aniline with strong acid waste can cause exothermic splashing.
Part 3: Waste Segregation Protocol (The Self-Validating System)
To ensure safety, use a Color-Coded Segregation System . This prevents the "unintentional chemistry" that occurs in waste drums.
Waste Category
Compatibility Status
Operational Action
Stream A: Non-Halogenated Organics
COMPATIBLE
Primary Stream. Dissolve 2-(Pentan-2-yloxy)aniline in a compatible solvent (e.g., Ethanol, Acetone) if solid.
Stream B: Halogenated Organics
CONDITIONAL
Permissible if mixed with DCM/Chloroform, but increases disposal cost. Avoid if possible.
Stream C: Aqueous/Acidic
INCOMPATIBLE
DO NOT MIX. Risk of salt formation and solubility changes leading to precipitation/clogs.
Stream D: Oxidizers
DANGEROUS
STRICTLY PROHIBITED. Anilines react violently with nitric acid or peroxides, leading to ignition.
Part 4: Detailed Disposal Workflow
Method A: Solid Waste (Pure Substance)[1]
Container: Place the solid material in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Affix a hazardous waste label detailing:
Packing: If the material is a fine powder, dampen it slightly with a high-flashpoint solvent (e.g., mineral oil) to prevent dust generation during handling.
Method B: Liquid Waste (Reaction Mixtures)
Solvent Selection: Dilute the compound in a combustible solvent (Acetone or Methanol) to facilitate incineration.
Concentration: Keep the concentration of the aniline derivative below 10% wt/wt to minimize acute toxicity risks to waste handlers.
Final Disposal: The waste manifest must specify "Destructive Incineration" .
Why: Biological treatment plants cannot degrade substituted anilines effectively; they require thermal oxidation at >1000°C to break the C-N bond and prevent release into the water table.
Part 5: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for handling this specific compound.
Caption: Decision workflow for the segregation and stabilization of alkoxy-aniline derivatives prior to incineration.
Part 6: Emergency Spill Response
In the event of a benchtop spill, speed is critical to prevent aniline absorption.
Evacuate & Ventilate: Aniline vapors are heavier than air. Clear the immediate area.[1][3][4]
PPE Upgrade: Do not rely on standard nitrile gloves for prolonged contact. Double-glove or use Silver Shield/Laminate gloves if available.
Absorb: Use a universal sorbent pads or vermiculite. Do not use paper towels, as they increase the surface area for evaporation.
Decontaminate: Wash the surface with a mild acid solution (1% HCl or Vinegar) to protonate the aniline (turning it into a non-volatile salt), then wash with soap and water.
References
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]
National Institutes of Health (PubChem). (2024). Compound Summary: 2-Pentylaniline (Analogous Structure Safety Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Aniline: Standards and Regulations.[1] Retrieved from [Link]
Personal protective equipment for handling 2-(Pentan-2-yloxy)aniline
Safe Handling and Logistics for 2-(Pentan-2-yloxy)aniline[1][2] Part 1: Executive Safety Summary 2-(Pentan-2-yloxy)aniline is a specialized substituted aniline intermediate used primarily in the synthesis of pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Safe Handling and Logistics for 2-(Pentan-2-yloxy)aniline[1][2]
Part 1: Executive Safety Summary
2-(Pentan-2-yloxy)aniline is a specialized substituted aniline intermediate used primarily in the synthesis of pharmaceutical and agrochemical active ingredients.[1][2] As an ortho-alkoxy aniline , it presents a dual hazard profile: the acute systemic toxicity and sensitization potential of the aniline moiety, combined with the chemical reactivity of the ether linkage.[2]
Critical Hazards:
Acute Toxicity: Toxic by inhalation, ingestion, and skin contact.[3][4][5] Rapidly absorbed through the skin.[2][5]
Systemic Effect: Known Methemoglobinemia inducer.[1][2][5] Exposure can cause cyanosis (blue skin/lips) due to interference with oxygen transport in the blood.[1][5]
Sensitization: Potential skin and respiratory sensitizer.[1][2][5]
Environmental: Highly toxic to aquatic life with long-lasting effects.[1][2][5]
Immediate Action Required:
Handling: strictly inside a certified chemical fume hood.
PPE: Double-gloving is mandatory.[1][2][5] Standard nitrile gloves may offer insufficient breakthrough time; Laminate Film (Silver Shield) or thick Nitrile (>0.11mm) undergloves are required.[1][5]
Medical Surveillance: Personnel frequently handling this compound should have baseline methemoglobin levels monitored.[1][2][5]
Scientific Context:
The ortho-positioning of the pentan-2-yloxy group creates steric hindrance but also increases lipophilicity compared to simple anisidines.[1][2] This increased lipophilicity facilitates rapid dermal absorption, making skin contact the primary route of occupational exposure .[1][5]
Part 3: Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the operational scale. Standard lab coats are insufficient for liquid handling of this substance.[2][5]
PPE Decision Logic
Figure 1: PPE Selection Logic based on operational scale.[1][2] Note the escalation to Laminate Film gloves for larger scales due to aniline permeation risks.[1]
Glove Breakthrough Specifications:
Disposable Nitrile (0.11 mm): Breakthrough < 10 minutes.[1][5] Use only for splash protection; change immediately upon contact.[1][2]
Laminate Film (Silver Shield/4H): Breakthrough > 480 minutes.[1][5] Recommended for primary handling.[1][2]
Butyl Rubber: Breakthrough > 60 minutes.[1][2][5] Good alternative.[1][2]
Part 4: Operational Handling Protocol
Storage and Stability
Atmosphere: Store under inert gas (Argon or Nitrogen).[1][5] Anilines oxidize readily, turning dark brown/black upon air exposure.[2][5]
Temperature: Refrigerate (2–8°C).
Container: Amber glass to prevent photodegradation.[1][2][5] Cap must be lined with Teflon (PTFE) to prevent leaching.[1][5]
Weighing and Transfer
Location:Strictly inside a fume hood.
Technique:
Tare the receiving vessel (containing solvent if possible) before opening the aniline container.[1][2][5]
Use a disposable glass pipette or stainless steel spatula.[2][5] Do not use plastic syringes for long-term storage or transfer, as the compound may swell or leach plasticizers.[1][2][5]
If weighing solid/viscous oil: Weigh by difference inside a closed weighing bottle to minimize fume release.
Reaction Setup
Venting: All reaction vessels must be vented to a scrubber or fume hood exhaust.[1][2][5]
Glassware: Inspect for micro-cracks.[1][2][5] Aniline derivatives can be difficult to clean from ground glass joints; use PTFE sleeves to prevent seizing.[2][5]
Decontamination of Glassware
Before removing glassware from the hood:
Rinse with 10% HCl or dilute sulfuric acid .[1][2][5] This converts the free aniline base into the water-soluble anilinium salt, significantly reducing volatility.[1][2][5]
Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.[2][5][7]
Antidote: Medical professionals may administer Methylene Blue for severe Methemoglobinemia.[1][2][5]
Part 6: Disposal & Waste Management
Waste Stream Classification:
Category: Toxic Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).[1][5]
EPA Waste Code (US): Likely U012 (Aniline derivative default) or Characteristic D003 (Reactivity) if not specified.[1][5]
Disposal Protocol:
Acidification: It is Best Practice to acidify liquid waste containing this compound to pH < 3 before disposal.[2][5] This keeps the molecule in its salt form (anilinium), preventing evaporation of toxic fumes from the waste container.[5]
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent explosive reactions.[1][5]
Labeling: Clearly label as "TOXIC: ANILINE DERIVATIVE".
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20975440, 2-(2-Propan-2-yloxyphenyl)aniline (Analogous Structure).[1][2] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Aniline.[1][2][5] Retrieved from [Link][1]
ECHA (European Chemicals Agency). Substance Information - Aniline and its salts.[1][2][5] Retrieved from [Link][1]
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline.[1][2][5] Retrieved from [Link][1]